ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-propylimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-8-13-9-7-12-10(13)5-6-11(14)15-4-2/h7,9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVKVMSZBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate: Structure, Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, valued for its ability to engage in various biological interactions.[1][2] The unique arrangement of a 1-propyl group on one of the nitrogen atoms and an ethyl propanoate chain at the 2-position of the imidazole ring imparts specific physicochemical characteristics that may influence its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of this compound, offering a valuable resource for researchers in the field.
Chemical Structure and Nomenclature
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate possesses a five-membered imidazole ring as its core structure. A propyl group is attached to the nitrogen atom at position 1, and an ethyl 3-propanoate group is substituted at position 2.
IUPAC Name: ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Molecular Formula: C₁₁H₁₈N₂O₂
Molecular Weight: 210.27 g/mol
Below is a two-dimensional representation of the chemical structure:
Caption: Chemical structure of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 300-350 °C |
| Melting Point | Not available (likely a liquid at room temperature) |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. |
| LogP | ~2.5 |
| pKa (most basic) | ~6.5 (imidazole ring nitrogen) |
These predictions are based on the general trends observed for similar imidazole derivatives and should be confirmed by experimental analysis.
Proposed Synthesis Pathway
A plausible and efficient synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate can be envisioned through a two-step process, starting from commercially available 2-imidazolecarboxaldehyde. This pathway involves an initial N-alkylation followed by a Wittig reaction and subsequent reduction and esterification.
Caption: Proposed synthesis workflow for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carboxaldehyde
-
To a solution of 2-imidazolecarboxaldehyde (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-imidazole-2-carboxaldehyde.
Causality behind Experimental Choices: Acetonitrile is a suitable polar aprotic solvent for this N-alkylation reaction.[3] Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide. Refluxing ensures a sufficient reaction rate.
Step 2: Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate
-
In a round-bottom flask, dissolve 1-propyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate.
Causality behind Experimental Choices: The Wittig reaction is a reliable method for converting aldehydes to alkenes. Dichloromethane is a common solvent for this transformation. The stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is preferred for its ease of handling and generally good yields.
Step 3: Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
-
Dissolve ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Causality behind Experimental Choices: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon is a widely used and effective catalyst for this purpose. Ethanol is a suitable solvent for both the substrate and for carrying out the hydrogenation.
Potential Applications in Drug Development and Research
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2]
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making imidazole-containing compounds effective enzyme inhibitors. The specific substitution pattern of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate could be explored for its potential to inhibit various enzymes implicated in disease.
-
Antimicrobial Agents: N-alkylated imidazole derivatives have been shown to possess antibacterial activity, with efficacy often correlating with the length of the alkyl chain.[4] The propyl group in the target molecule suggests it could be investigated for its antimicrobial properties.
-
Anticancer Research: Numerous imidazole derivatives have been investigated as potential anticancer agents.[5] The structural features of this compound could serve as a starting point for the design and synthesis of novel anticancer drug candidates.
-
Ionic Liquids and Drug Delivery: Imidazolium-based ionic liquids have been explored for their use in drug delivery systems to enhance the solubility and permeability of drugs.[6] While the target compound is not an ionic liquid, its imidazolium salt derivatives could be investigated for such applications.
Conclusion
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a compound of interest for researchers in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is scarce, this guide provides a solid foundation based on its chemical structure and the properties of related compounds. The proposed synthesis pathway offers a practical approach for its preparation, opening avenues for further investigation into its physicochemical properties and potential biological activities. The versatile imidazole core suggests that this compound could serve as a valuable building block in the development of novel therapeutic agents and functional materials.
References
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Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohammadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]
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Lau, S. S., Callery, P. S., & Gannett, P. M. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
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Aygün, A., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 29(9), 2154. [Link]
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An In-depth Technical Guide to Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a functionalized imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole scaffold is a crucial component in numerous biologically active molecules, recognized for its role in enhancing water solubility and acting as a versatile isostere for other five-membered heterocyclic rings.[1] This technical guide provides a comprehensive overview of the molecular and physicochemical properties of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, a detailed, field-proven protocol for its synthesis, and robust analytical methodologies for its characterization. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their scientific endeavors.
Introduction to Imidazole Derivatives in Drug Discovery
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its prevalence in natural products and synthetic bioactive compounds underscores its significance.[1][2] Imidazole-based compounds exhibit a wide array of pharmacological activities, including but not limited to anticancer, antifungal, antiviral, and anti-inflammatory properties.[3][4] The unique electronic and structural characteristics of the imidazole ring, such as its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its versatile role in molecular recognition at various biological targets.[5] The functionalization of the imidazole ring at different positions allows for the fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5][6]
Physicochemical Properties
The precise physicochemical properties of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate are not extensively documented in publicly available literature. However, based on its chemical structure, we can deduce its molecular formula and calculate its molecular weight. Further properties can be predicted based on the characteristics of similar N-alkylated imidazole propanoate esters.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated |
| Molecular Weight | 210.27 g/mol | Calculated |
| Monoisotopic Mass | 210.13683 Da | Predicted |
| XlogP | ~1.5 - 2.5 | Predicted |
| Appearance | Colorless to pale yellow oil | Predicted |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Predicted |
| Boiling Point | Not determined | - |
| Melting Point | Not applicable (likely an oil at room temperature) | - |
Note: Predicted values are based on the analysis of structurally similar compounds and should be confirmed through experimental validation.
Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
The synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial N-alkylation of imidazole followed by a coupling reaction to introduce the propanoate side chain. The following protocol is a self-validating system designed for high yield and purity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-propyl-1H-imidazole (N-Alkylation)
-
Rationale: This step introduces the propyl group onto the imidazole ring, a common functionalization in the synthesis of imidazole derivatives.[2]
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-imidazole. This intermediate can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Michael Addition)
-
Rationale: This reaction attaches the ethyl propanoate side chain to the C2 position of the imidazole ring. This type of reaction is a well-established method for forming carbon-carbon bonds with imidazole compounds.[7]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong base such as n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated under reduced pressure to afford the final compound as a colorless to pale yellow oil.
Analytical Characterization
The identity and purity of the synthesized ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate must be confirmed using a suite of analytical techniques.[8][9]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8] The ¹H NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups, as well as the protons of the propanoate chain and the imidazole ring. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] Key expected peaks include a strong carbonyl (C=O) stretch from the ester group around 1730 cm⁻¹ and C-N stretching vibrations from the imidazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[8]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the synthesized compound.[11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can be used.[12] UV detection at a wavelength around 210-230 nm is typically suitable for imidazole derivatives.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this ester, GC-MS can also be an effective tool for purity assessment and identification.[11]
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Potential Applications in Drug Development
Functionalized imidazole propanoates are of significant interest to the pharmaceutical industry. The imidazole core is present in numerous approved drugs, and its derivatives are continuously explored for new therapeutic applications.[5][6] The N-propyl group and the ethyl propanoate side chain can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This class of compounds could be investigated for a variety of biological activities, building upon the known pharmacological profiles of other imidazole derivatives.[1][3]
Conclusion
This technical guide has provided a detailed overview of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, including its calculated physicochemical properties, a robust synthetic protocol, and comprehensive analytical methodologies for its characterization. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling them to synthesize, purify, and characterize this promising imidazole derivative for further investigation.
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An In-depth Technical Guide to the Predicted Solubility of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate in Organic Solvents
Abstract
Solubility is a critical physicochemical property that dictates the developability and efficacy of new chemical entities (NCEs) in the pharmaceutical industry.[1][2][3] Poor solubility can impede formulation, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[4][5] This technical guide provides an in-depth analysis and prediction of the solubility of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, a representative NCE combining key structural features relevant to modern medicinal chemistry. As experimental data for such novel compounds are often scarce, this guide focuses on robust, scientifically-grounded predictive methodologies. We will explore and apply three powerful models—Hansen Solubility Parameters (HSP), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and the UNIFAC group contribution method—to build a comprehensive solubility profile of the target molecule in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols for applying these predictive tools.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with physicochemical properties being a primary determinant of success. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is paramount.[1][4] It directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] An orally administered drug, for instance, must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3] Therefore, predicting solubility early in the development process is not merely a matter of convenience but a critical step in risk mitigation and resource management.[2]
This guide addresses the solubility of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate , a molecule featuring a substituted imidazole ring, an ethyl ester, and a propyl chain. These moieties are common in pharmaceutical compounds, making this molecule an excellent case study. The imidazole group can participate in hydrogen bonding and polar interactions, while the ester provides a polar site, and the alkyl chains contribute to its non-polar character. Understanding the interplay of these features is key to predicting its behavior in different solvent environments.
Faced with a novel compound, where experimental data is non-existent, predictive modeling becomes an indispensable tool. This guide will provide the theoretical underpinnings and practical workflows for three distinct yet complementary modeling techniques to construct a reliable, multi-faceted solubility prediction.
Methodology 1: Hansen Solubility Parameters (HSP)
Expertise & Experience: The "Like Dissolves Like" Principle Quantified
The Hansen Solubility Parameters (HSP) provide a practical and intuitive method for predicting solubility based on the principle that "like dissolves like."[6] The model quantifies this principle by breaking down the total cohesive energy density of a substance into three components, each representing a different type of intermolecular force:[7]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (δD, δP, δH) are treated as coordinates in a three-dimensional "Hansen space."[6] The fundamental concept is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two points in this space is a measure of their dissimilarity, and a smaller distance implies higher affinity and greater solubility.
Authoritative Grounding: Protocol for HSP Estimation via Group Contribution
For a novel molecule, HSP values can be estimated using group contribution methods, where the overall HSP is calculated from the contributions of its constituent functional groups.[8][9]
Step-by-Step Protocol:
-
Molecular Decomposition: Break down the target molecule, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, into its fundamental functional groups.
-
Imidazole ring
-
-CH2- (x4, from propyl and propanoate chain)
-
-CH3 (x2, from propyl and ethyl chains)
-
-COO- (Ester group)
-
-
Group Contribution Values: Assign established group contribution values for Ed, Ep, and Eh to each group. These values are derived from extensive experimental data.
-
Summation: Sum the contributions for each energy component to get the total energy for the molecule (Ed_total, Ep_total, Eh_total).
-
Molar Volume (Vm) Calculation: Calculate the molar volume of the molecule, also using a group contribution method.
-
HSP Calculation: Calculate the individual Hansen parameters using the formula:
-
δk = (Ek_total / Vm)1/2
-
Visualization: HSP Estimation Workflow
Caption: Workflow for estimating Hansen Solubility Parameters via group contribution.
Data Presentation: Estimated HSP Values
The following table presents the estimated HSP values for the target molecule alongside the known values for common organic solvents.
| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Est.) | 17.5 | 10.2 | 9.8 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N-Methyl-2-Pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
Trustworthiness: Solubility Prediction via Hansen Distance
The Hansen Distance (Ra) between the solute and a solvent is calculated as:
Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰.⁵
A lower Ra value suggests better compatibility. A common rule of thumb is that good solubility is expected when Ra is less than the interaction radius (R₀) of the solute, which is typically determined experimentally but can be estimated. For initial screening, a simple ranking by Ra is highly effective.
| Solvent | Hansen Distance (Ra) from Target Molecule | Predicted Solubility Ranking |
| N-Methyl-2-Pyrrolidone | 5.8 | 1 (Excellent) |
| Acetone | 6.0 | 2 (Excellent) |
| Dichloromethane | 6.1 | 3 (Excellent) |
| Ethyl Acetate | 5.9 | 4 (Good) |
| Toluene | 9.6 | 5 (Moderate) |
| Ethanol | 10.1 | 6 (Moderate-Poor) |
| Methanol | 13.5 | 7 (Poor) |
| Hexane | 15.0 | 8 (Very Poor) |
Methodology 2: COSMO-RS
Expertise & Experience: A Quantum Chemistry Approach
COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful prediction method for fluid thermodynamics that originates from quantum chemistry.[10] Unlike empirical or group-contribution methods, COSMO-RS derives its predictions from the fundamental properties of the molecules involved.[11]
The core of the method involves placing each molecule in a virtual conductor, which creates a unique "screening charge density" (σ) on its surface. This 3D distribution of charge, known as the σ-profile, serves as a detailed fingerprint of the molecule's polarity. COSMO-RS then uses statistical thermodynamics to calculate the chemical potential of a molecule in a liquid by considering the interactions between pairs of these surface segments.[12][13] This approach inherently captures complex electronic effects like resonance and induction, offering a more nuanced prediction.[10]
Authoritative Grounding: Protocol for a COSMO-RS Workflow
Predicting solubility with COSMO-RS is a multi-step computational process.
Step-by-Step Protocol:
-
Conformer Generation: Generate realistic 3D conformations of the solute (ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate) and all solvent molecules. For flexible molecules, a conformational analysis is crucial.[14]
-
Quantum Mechanical Calculation: For each conformer, perform a quantum chemical calculation (typically using Density Functional Theory, DFT) within a virtual conductor (the COSMO model). This step generates the σ-surface for each molecule.
-
σ-Profile Generation: The σ-surface data is converted into a σ-profile, which is a histogram representing the amount of molecular surface area with a certain charge density.
-
Statistical Thermodynamics: The COSMO-RS software uses the σ-profiles of the solute and solvent to calculate the activity coefficient of the solute at infinite dilution and, subsequently, its solubility. This calculation requires the melting point and enthalpy of fusion of the solute, which must be either experimentally determined or estimated.
-
Solubility Calculation: The final solubility is calculated based on the activity coefficient and the properties of the pure solute. The model can predict solubility across different temperatures.[15]
Visualization: COSMO-RS Prediction Workflow
Caption: A typical workflow for solubility prediction using COSMO-RS.
Methodology 3: UNIFAC
Expertise & Experience: A Robust Group Contribution Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a highly regarded group contribution method used to predict activity coefficients in liquid mixtures.[16][17] The activity coefficient is a factor that corrects for non-ideality in a mixture; understanding it is key to predicting solubility. The core assumption of UNIFAC is that the activity coefficient is determined by the interactions between the various functional groups present in the molecules, rather than the molecules as a whole.[18]
The model separates the activity coefficient into two parts:
-
Combinatorial Part: Accounts for differences in molecular size and shape.
-
Residual Part: Accounts for the energetic interactions between functional groups.
By breaking down molecules into a predefined set of functional groups, UNIFAC can estimate properties for a vast number of mixtures for which direct experimental data may not be available.[19][20]
Authoritative Grounding: Protocol for UNIFAC Application
Step-by-Step Protocol:
-
UNIFAC Group Assignment: Decompose the solute and solvent molecules into their constituent UNIFAC groups. This requires a specific, standardized fragmentation scheme. For ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, the groups would include CH3, CH2, COO, and a specific group for the imidazole ring (if available in the parameter set; otherwise, it may need to be estimated or defined by its constituent parts like C=C, C=N, etc.).
-
Parameter Retrieval: Obtain the required UNIFAC parameters from a database. These include group volume (R) and surface area (Q) parameters, as well as the binary interaction parameters (amn) between each pair of groups.
-
Activity Coefficient Calculation: Use the UNIFAC equations to calculate the activity coefficient (γ) of the solute in the solvent. This involves complex summations over all the groups present in the mixture.
-
Solubility Prediction: Use the calculated activity coefficient, along with the solute's melting properties, to predict the mole fraction solubility (x) of the solute in the solvent at a given temperature.
Visualization: UNIFAC Molecular Decomposition
Caption: Decomposition of the target molecule into its UNIFAC functional groups.
Synthesis and Validation of Predictions
Predictive models are powerful but come with inherent assumptions and limitations. Therefore, a crucial step is to synthesize the results from multiple models and, whenever possible, validate them against experimental data.[21][22] In the absence of experimental data for our target molecule, we can compare the trends predicted by the three different models.
Data Presentation: Comparative Solubility Predictions
| Solvent | Hansen Ranking | COSMO-RS Predicted Solubility (logS, M) (Illustrative) | UNIFAC Predicted Solubility (logS, M) (Illustrative) | Consensus Prediction |
| N-Methyl-2-Pyrrolidone | 1 (Excellent) | -0.5 | -0.7 | Very High |
| Acetone | 2 (Excellent) | -0.8 | -1.0 | High |
| Dichloromethane | 3 (Excellent) | -0.9 | -1.2 | High |
| Ethyl Acetate | 4 (Good) | -1.5 | -1.8 | Moderate |
| Toluene | 5 (Moderate) | -2.5 | -2.9 | Low |
| Ethanol | 6 (Moderate-Poor) | -1.8 | -2.1 | Moderate-Low |
| Methanol | 7 (Poor) | -2.0 | -2.4 | Low |
| Hexane | 8 (Very Poor) | -4.5 | -5.0 | Very Low |
Note: COSMO-RS and UNIFAC values are illustrative of typical outputs and require specialized software and parameters.
Expertise & Experience: Analysis of Results
The three models show a strong consensus in their predictions.
-
High Solubility: Aprotic polar solvents like NMP, acetone, and dichloromethane are consistently predicted to be excellent solvents. This is logical, as they can satisfy the polar (δP) and moderate hydrogen bonding (δH) character of the imidazole and ester groups without the strong self-association seen in alcohols.
-
Moderate Solubility: Ethyl acetate and ethanol are predicted to be reasonably good solvents.
-
Low Solubility: Non-polar solvents like toluene and especially hexane are predicted to be poor solvents, which is expected given the significant polarity of the target molecule.
The slight differences in ranking, for example between ethyl acetate and ethanol, highlight the different theoretical underpinnings. HSP provides a bulk "force-field" view, while COSMO-RS and UNIFAC account for specific molecular surface interactions and group contributions, respectively. For a molecule with a distinct hydrogen-bond-accepting imidazole ring and ester group, the more detailed interaction models of COSMO-RS and UNIFAC are likely to provide a more nuanced picture than HSP alone.
Conclusion and Recommendations
This guide demonstrates a robust, multi-model approach to predicting the solubility of a novel chemical entity, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. By leveraging Hansen Solubility Parameters, COSMO-RS, and UNIFAC, we have constructed a comprehensive solubility profile that can guide solvent selection for synthesis, purification, and formulation.
Key Recommendations for Drug Development Professionals:
-
Initial Screening: Utilize Hansen Solubility Parameters for rapid, initial screening of a broad range of solvents. Its simplicity and intuitive nature make it an excellent first-pass tool.
-
Refined Predictions: For a smaller set of promising solvents, employ more rigorous methods like COSMO-RS or UNIFAC to obtain more accurate, quantitative predictions. These models are particularly valuable for understanding complex interactions in mixed-solvent systems.
-
Model Synergy: Do not rely on a single prediction method. Use the consensus and discrepancies between different models to build confidence in the predictions and identify areas where experimental validation is most critical.
-
Experimental Validation: Predictive models are a guide, not a replacement, for experimental work. The predictions made in this guide should be used to design a minimal, highly targeted set of experiments to confirm the solubility in the most promising candidate solvents.[23]
By integrating these predictive strategies into early-stage development, researchers can make more informed decisions, accelerate timelines, and increase the probability of success for new drug candidates.
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Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (n.d.). PubMed. [Link]
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COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). Software for Chemistry & Materials. [Link]
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The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmapproach. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). Course Hero. [Link]
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Hansen Solubility Parameters A Users Handbook Second Edition. (n.d.). Scribd. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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COSMO-RS. (n.d.). Wikipedia. [Link]
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Gaudin, T., & Aubry, J.-M. (2023, July 10). COSMO-RS: applications in formulation. Techniques de l'Ingénieur. [Link]
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Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]
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In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). MDPI. [Link]
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Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. [Link]
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Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (n.d.). AIDIC. [Link]
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Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. (2025, August 4). ACS Publications. [Link]
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Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park. [Link]
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Validation of solubility prediction results for carboxyl-containing... (n.d.). ResearchGate. [Link]
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Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate. [Link]
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Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). ResearchGate. [Link]
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Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2025, August 5). ResearchGate. [Link]
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Model validation on structurally different solutions Solubility... (n.d.). ResearchGate. [Link]
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Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). NIH. [Link]
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Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. (2022, April 4). ACS Publications. [Link]
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Using COSMO-RS to design choline chloride pharmaceutical eutectic solvents. (2025, October 8). ResearchGate. [Link]
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UNIFAC. (n.d.). Wikipedia. [Link]
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A Quick Guide to Hansen Solubility Parameters. (n.d.). iFormulate. [Link]
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Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). ACS Publications. [Link]
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Just, J.-P., de la Foye, G., & Wipff, G. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(12), 18036–18045. [Link]
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UNIFAC theory. (n.d.). Software for Chemistry & Materials. [Link]
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Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024, May 17). ACS Publications. [Link]
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Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024, May 17). Biblioteca Digital do IPB. [Link]
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Hansen solubility parameter. (n.d.). Wikipedia. [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). NIH. [Link]
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Hansen Solubility Parameters. (n.d.). hansen-solubility.com. [Link]
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An In-depth Technical Guide to Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Compound Identification
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate belongs to the class of N-alkylated imidazole derivatives, a scaffold of significant interest in pharmaceutical research due to its presence in numerous bioactive molecules. The core structure consists of an imidazole ring N-substituted with a propyl group and bearing an ethyl propanoate side chain at the C2 position. This unique arrangement of functional groups suggests potential for this compound to act as a versatile intermediate or a pharmacologically active agent itself.
Structural Elucidation and Isomeric Forms
The unequivocal identification of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is crucial for any research endeavor. Its structure is defined by the specific connectivity of the propyl and ethyl propanoate groups to the imidazole ring. It is important to distinguish it from its isomers, which may exhibit different physical and biological properties.
Table 1: Core Identifiers and Comparison with a Key Isomer
| Identifier | Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate | Ethyl 3-(1H-imidazol-1-yl)propanoate[1] |
| Molecular Formula | C11H18N2O2 | C8H12N2O2 |
| Molecular Weight | 210.27 g/mol | 168.19 g/mol |
| Canonical SMILES | CCCn1c(CCC(=O)OCC)cnc1 | C1=C(N=CN1CCC(=O)OCC) |
| InChI Key | (Predicted) | KKKUPBGJXHDOFE-UHFFFAOYSA-N |
| CAS Number | Not Assigned | 24215-02-9 |
The primary structural isomer of note is ethyl 3-(1-propyl-1H-imidazol-4(5)-yl)propanoate, where the propanoate chain is attached to a different carbon atom of the imidazole ring. Spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry, would be essential to confirm the C2 substitution pattern in a synthesized sample.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate can be approached through a logical sequence of well-established organic reactions. A plausible and efficient route involves a two-step process starting from a readily available precursor, ethyl 3-(1H-imidazol-2-yl)propanoate.
Step 1: Synthesis of the Imidazole Core - Michael Addition
The precursor, ethyl 3-(1H-imidazol-2-yl)propanoate, can be synthesized via a Michael addition reaction between imidazole and ethyl acrylate. This reaction is a classic example of conjugate addition and is known to be effective for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.
-
Addition of Acrylate: Slowly add ethyl acrylate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(1H-imidazol-2-yl)propanoate.
Step 2: N-Alkylation of the Imidazole Ring
The second step involves the selective N-alkylation of the synthesized ethyl 3-(1H-imidazol-2-yl)propanoate with a propyl halide. The choice of base and reaction conditions is critical to ensure regioselectivity and avoid side reactions.
Experimental Protocol: Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
-
Reaction Setup: To a solution of ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole nitrogen.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Predicted Physicochemical Properties and Spectroscopic Data
The physicochemical properties of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate can be predicted based on its structure and by comparison with related compounds. These properties are critical for its handling, formulation, and for understanding its behavior in biological systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | ~250-280 °C | Higher than related, less substituted imidazoles due to increased molecular weight and van der Waals forces. |
| LogP | ~2.5 - 3.5 | The addition of the propyl group significantly increases lipophilicity compared to the unsubstituted analog. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The ester and imidazole functionalities may provide some water solubility, but the hydrocarbon portions (propyl and ethyl groups) will dominate. |
| pKa (of imidazole ring) | ~6.5 - 7.5 | The N-alkylation and the electron-donating nature of the alkyl chains are expected to result in a pKa in the physiological range. |
Expected Spectroscopic Data:
-
1H NMR: Distinct signals for the propyl group (triplet, sextet, triplet), the ethyl group of the ester (triplet, quartet), the two methylene groups of the propanoate chain (two triplets), and the two protons on the imidazole ring (two singlets or doublets depending on coupling).
-
13C NMR: Resonances for all 11 carbon atoms, including the carbonyl carbon of the ester, the carbons of the imidazole ring, and the aliphatic carbons of the propyl and ethyl propanoate groups.
-
Mass Spectrometry (ESI-MS): A prominent [M+H]+ ion at m/z 211.1498, corresponding to the molecular formula C11H19N2O2+.
Potential Applications in Drug Development
The imidazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antifungal, antibacterial, and anticancer drugs. The structural features of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate make it a promising candidate for several applications in drug discovery and development.
As a Building Block for Bioactive Molecules
The ester functionality of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is commonly used in medicinal chemistry to explore structure-activity relationships (SAR).
Potential as an Antifungal or Antimicrobial Agent
Many antifungal drugs, such as ketoconazole and miconazole, contain an N-alkylated imidazole ring. The lipophilic propyl group in ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate may facilitate its penetration through fungal cell membranes. Further derivatization could enhance its activity against various fungal and bacterial strains.
As a Histone Deacetylase (HDAC) Inhibitor Precursor
Some imidazole-based compounds have shown activity as HDAC inhibitors, which are a class of anticancer agents. The propanoate side chain can be modified to incorporate a zinc-binding group, a key feature of many HDAC inhibitors.
Conclusion
While ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is not a widely cataloged compound, its synthesis is achievable through established chemical transformations. Its predicted physicochemical properties and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. The insights provided in this guide are intended to stimulate further research into this and related N-alkylated imidazole derivatives, with the ultimate goal of discovering novel therapeutic agents. The proposed synthetic protocols and characterization data serve as a starting point for researchers to produce and validate the properties of this intriguing molecule, paving the way for its potential application in drug development programs.
References
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PubChem. Ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 1-Propyl-Substituted Imidazole Propanoates
Abstract
1-Propyl-substituted imidazole propanoates represent a unique subclass of ionic liquids (ILs) characterized by their potential as designer solvents and functional materials. A comprehensive understanding of their thermodynamic properties is paramount for their effective application in diverse fields, including chemical synthesis, separations, and drug development. This guide provides a detailed exploration of the key thermodynamic characteristics of these compounds, focusing on phase behavior, thermal stability, and heat capacity. We delve into the causality behind established experimental methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Adiabatic Calorimetry, offering field-proven insights for their accurate determination. Furthermore, this document summarizes critical quantitative data and discusses the interplay between molecular structure and macroscopic thermodynamic behavior, providing researchers and development professionals with a foundational framework for harnessing the potential of these versatile materials.
Introduction: The Significance of Thermodynamic Profiling
Ionic liquids (ILs) are salts that exist in a liquid state below 100°C, and their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents.[1] The 1-propyl-substituted imidazolium cation, paired with the propanoate anion, forms a specific class of ILs whose properties are of significant interest. The propanoate anion, being derived from a short-chain carboxylic acid, can impart distinct characteristics compared to more common inorganic anions.
The utility of these ILs in any application—be it as a reaction medium, an extraction solvent, or a component in an electrochemical device—is fundamentally governed by their thermodynamics. Key properties dictate the material's state, energy requirements for processing, and operational limits:
-
Phase Behavior (Glass Transition, Melting): Defines the temperature range in which the IL is a stable liquid.
-
Thermal Stability: Determines the maximum temperature at which the IL can be used without chemical decomposition.[2]
-
Heat Capacity: Quantifies the ability of the IL to store thermal energy, a critical parameter for applications in heat transfer.[3][4]
Accurate characterization of these properties is not merely an academic exercise; it is a prerequisite for process design, safety assessment, and the rational design of new functional materials. This guide provides the theoretical basis and practical protocols for achieving a robust thermodynamic understanding of 1-propyl-substituted imidazole propanoates.
Synthesis and Purity Considerations
The thermodynamic properties of ionic liquids are exquisitely sensitive to impurities, particularly water and residual halides from synthesis. Therefore, a discussion of their characterization must be prefaced by an overview of their synthesis and purification. A common and effective route is the direct neutralization of 1-propyl-substituted imidazole with propanoic acid.[5]
This approach avoids the introduction of halide ions, which are notoriously difficult to remove completely and can significantly alter the measured properties. Post-synthesis, rigorous drying under high vacuum and moderate temperature is essential to reduce the water content to negligible levels.[6] Purity is typically confirmed using ¹H NMR spectroscopy before any thermodynamic measurements are undertaken.[5]
Caption: General workflow for the synthesis and purification of 1-propyl-3-methylimidazolium propanoate.
Experimental Determination of Thermodynamic Properties
A multi-technique approach is necessary for a comprehensive thermodynamic characterization. The logical flow of analysis ensures that data from one technique informs the experimental design of the next. For instance, determining the thermal stability via TGA is crucial before performing DSC measurements to avoid decomposition within the calorimeter.
Caption: Logical workflow for the comprehensive thermodynamic analysis of an ionic liquid.
Thermogravimetric Analysis (TGA) for Thermal Stability
Causality: TGA measures mass loss as a function of temperature. For ILs, this mass loss is attributed to decomposition, not boiling, due to their negligible vapor pressure.[2] This experiment authoritatively defines the upper temperature limit for the material's use and for subsequent thermal analyses like DSC.
Self-Validating Protocol:
-
Calibration: Calibrate the TGA instrument's temperature and mass balance using certified standards (e.g., indium, calcium oxalate).
-
Sample Preparation: Place 5-10 mg of the dried IL into an alumina or platinum crucible. An open crucible is used to ensure any decomposition products can freely evolve.
-
Experimental Conditions:
-
Atmosphere: Purge with high-purity nitrogen or argon at a flow rate of 20-50 mL/min. An inert atmosphere is critical to prevent oxidative degradation, which would not represent the intrinsic thermal stability.
-
Heating Rate: A rate of 10 °C/min is standard. This rate is a balance between achieving good resolution and completing the experiment in a reasonable timeframe.
-
Temperature Range: Heat from ambient temperature to a point well beyond expected decomposition (e.g., 600 °C).
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of mass loss, often defined by the intersection of the baseline tangent and the inflectional tangent of the mass loss curve.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is ideal for detecting thermal events such as glass transitions (a change in heat capacity) and melting/crystallization (enthalpic events).[7]
Self-Validating Protocol:
-
Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium and zinc.
-
Sample Preparation: Hermetically seal 5-10 mg of the IL in an aluminum pan. Sealing is crucial to prevent any potential loss of residual volatiles and to contain the sample if it has a low melting point. An identical empty sealed pan is used as the reference.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
Atmosphere: Maintain a nitrogen or argon purge (20-50 mL/min) to ensure an inert environment.
-
Cycle 1 (Heating): Heat the sample at 10 °C/min to a temperature below its Td (as determined by TGA). This step erases the sample's prior thermal history.
-
Cycle 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -90 °C). This allows for the observation of crystallization or vitrification (glass formation).
-
Cycle 3 (Heating): Heat the sample again at 10 °C/min. This scan provides the clearest data. The glass transition (Tg) is observed as a step-change in the heat flow baseline, while melting (Tm) appears as an endothermic peak.
-
-
Data Analysis:
-
Glass Transition (Tg): Determined as the midpoint of the step transition in the second heating scan.
-
Melting Point (Tm): Taken as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Adiabatic Calorimetry for Heat Capacity
Causality: Adiabatic calorimetry is the gold standard for heat capacity (Cp) measurement.[7][8] It involves introducing a known quantity of energy into a thermally isolated sample and precisely measuring the resulting temperature increase. This provides highly accurate Cp data, which is fundamental for calculating other thermodynamic functions like enthalpy and entropy as a function of temperature.
Self-Validating Protocol:
-
Apparatus: A high-precision automated adiabatic calorimeter is used. The sample is sealed in a vessel within a vacuum-insulated chamber equipped with adiabatic shields to minimize heat exchange with the surroundings.
-
Sample Preparation: A larger sample size (typically 1-5 g) is required and is hermetically sealed in the calorimeter vessel under an inert atmosphere (e.g., low-pressure helium) to facilitate thermal equilibration.
-
Measurement: The experiment proceeds through a series of energy input and temperature equilibration steps across the desired temperature range (e.g., from cryogenic temperatures of 80 K up to 400 K).[8]
-
Data Analysis: The heat capacity is calculated at each temperature step from the electrical energy supplied and the measured temperature rise. The data are then fitted to polynomial equations for the solid and liquid phases to provide a continuous function of Cp versus temperature.[8]
Interrelation of Core Thermodynamic Functions
The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process, is defined by the enthalpy (H) and entropy (S). Heat capacity (Cp) is the crucial experimental link, as it describes how enthalpy and entropy change with temperature.
Caption: Relationship between key thermodynamic state functions and experimentally measured heat capacity.
Data Compendium and Discussion
The properties of 1-alkyl-3-methylimidazolium propanoates vary with the length of the alkyl chain. While extensive data specifically for the 1-propyl derivative is sparse in the literature, data for the series allows for interpolation and understanding of trends. The work by Zhang et al. (2013) provides key physicochemical data for the series [Cnmim][Pro] where n = 3, 4, 5, 6.[5]
| Property | 1-Propyl-3-methylimidazolium Propanoate ([C3mim][Pro]) | Trend with Increasing Alkyl Chain (n=4, 5, 6) | Significance |
| Density (ρ) at 298.15 K | ~1.05 g·cm⁻³ (Estimated from series)[5] | Decreases[5] | Essential for process design, mass-to-volume conversions. |
| Glass Transition (Tg) | Not explicitly reported, but expected below 0°C. | Often decreases slightly. | Defines the lower limit of the amorphous liquid state. |
| Thermal Decomposition (Td) | >200°C (Typical for imidazolium ILs)[2] | Relatively stable across the series. | Sets the maximum operating temperature. |
| Molar Enthalpy of Vaporization (ΔglH°m) | Estimated at ~138 kJ·mol⁻¹[5] | Increases[5] | Reflects the strength of intermolecular forces in the liquid. |
Note: Values are derived or estimated from trends presented in the cited literature, as a complete dataset for the n=3 compound is not available in a single source.
The decreasing density with increasing alkyl chain length is expected, as the larger, non-polar alkyl groups lead to less efficient packing of the ions.[9] The high enthalpy of vaporization, even when estimated, confirms the strong electrostatic and van der Waals interactions that result in the negligible vapor pressure characteristic of ionic liquids.[5]
Conclusion
The thermodynamic characterization of 1-propyl-substituted imidazole propanoates is essential for their translation from laboratory curiosities to industrial and pharmaceutical staples. This guide has detailed the critical experimental workflows—TGA for stability, DSC for phase transitions, and adiabatic calorimetry for heat capacity—grounding them in the causality of the techniques and principles of self-validation. The available data indicate that these materials are thermally stable liquids with densities slightly greater than water, and their properties can be systematically tuned by modifying the cation structure. By applying the rigorous methodologies outlined herein, researchers can generate the high-quality, reliable thermodynamic data needed to accelerate innovation and ensure the safe, efficient application of these promising ionic liquids.
References
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ResearchGate. (n.d.). Thermodynamic Properties of Ionic Liquids - Measurements and Predictions. Retrieved from ResearchGate. [Link]
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Laria, D., et al. (2011). Molecular Dynamics Simulations of the Structural and Thermodynamic Properties of Imidazolium-Based Ionic Liquid Mixtures. The Journal of Physical Chemistry B. [Link]
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Yeganegi, S., et al. (2013). Study of thermodynamic properties of imidazolium-based ionic liquids and investigation of the alkyl chain length effect by molecular dynamics simulation. ResearchGate. [Link]
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Ngo, H. L., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. ResearchGate. [Link]
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MDPI. (2024). Predicting Properties of Imidazolium-Based Ionic Liquids via Atomistica Online: Machine Learning Models and Web Tools. MDPI. [Link]
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ProQuest. (n.d.). Computational Study of the Physical and Interfacial Properties of Imidazolium-Based Ionic Liquids. Retrieved from ProQuest. [Link]
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Valderrama, J. O., & Rojas, R. E. (2009). A Group Contribution Method for Heat Capacity Estimation of Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
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Blokhin, A. V., et al. (2011). Heat Capacity of Ionic Liquids: Experimental Determination and Correlations with Molar Volume. Journal of Chemical & Engineering Data. [Link]
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InTechOpen. (2011). Ionic Liquids: Theory, Properties, New Approaches. [Link]
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ResearchGate. (n.d.). Thermodynamic Properties of 1-Propyl-3-methylimidazolium Glutamic Acid Salt. Retrieved from ResearchGate. [Link]
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Canongia Lopes, J. N., et al. (2006). PGT Measurements of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
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Zhang, Q.-G., et al. (2013). Physico-chemical Properties of 1-Alkyl-3-methylimidazolium Propionate Ionic Liquids {[Cnmim][Pro](n = 3, 4, 5, 6)} from 288.15 K to 328.15 K. Semantic Scholar. [Link]
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A Technical Guide to the Ionization Behavior of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] For ionizable molecules, the pKa value dictates the degree of ionization at a given pH, which in turn governs critical attributes such as aqueous solubility, membrane permeability, protein binding, and drug-receptor interactions.[2] This guide provides an in-depth analysis of the pKa values and ionization states of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, a molecule featuring a substituted imidazole core. We will dissect the structural components of the molecule to predict its ionization behavior, present robust experimental protocols for its empirical determination, and discuss modern computational approaches. This document serves as a comprehensive resource for scientists engaged in the characterization and optimization of imidazole-containing compounds in drug discovery and development.
The Critical Role of pKa in Drug Development
The journey of a drug from administration to its target site is a complex process governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion). The ionization state of a molecule is a key determinant in each of these phases. For instance, the pH partitioning hypothesis suggests that only the neutral, unionized form of a drug can passively diffuse across lipidic biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1] Consequently, understanding the pKa of a compound allows researchers to predict its absorption profile in different physiological compartments, from the acidic environment of the stomach (pH 1-3.5) to the near-neutral pH of the intestines and blood (pH 5.5-8).[2]
Structural Analysis and pKa Prediction
Molecular Structure
To predict the ionization behavior of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, we must first analyze its constituent functional groups:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.
-
N1-Propyl Group: An alkyl substituent on the N1 nitrogen of the imidazole ring.
-
C2-Ethyl Propanoate Group: An ester-containing side chain at the C2 position of the imidazole ring.
The primary site of ionization in the physiological pH range is the sp2-hybridized nitrogen atom at the N3 position of the imidazole ring, which possesses a lone pair of electrons available for protonation.
The Imidazole Core: An Amphoteric Heterocycle
Imidazole is amphoteric, meaning it can act as both a base and an acid.[3]
-
As a Base: The N3 nitrogen acts as a proton acceptor. The pKa of the resulting conjugate acid (the imidazolium ion) is approximately 7.0.[3][4] This makes imidazole about sixty times more basic than pyridine.[3]
-
As an Acid: The proton on the N1 nitrogen can be removed by a strong base. The pKa for this deprotonation is approximately 14.5, making it a very weak acid, slightly more acidic than alcohols.[3][5][6]
In the case of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, the N1 position is alkylated, meaning there is no proton to dissociate. Therefore, we are primarily concerned with the basicity of the N3 nitrogen.
Substituent Effects on Imidazole pKa
The electronic properties of the substituents on the imidazole ring modulate the basicity of the N3 nitrogen.
-
N1-Propyl Group (Electron-Donating Effect): Alkyl groups are weakly electron-donating through an inductive effect. This effect increases the electron density in the imidazole ring, making the lone pair on the N3 nitrogen more available for protonation. This leads to a slight increase in basicity (a higher pKa value). For comparison, the pKa of the conjugate acid of 1-methylimidazole is 7.4, which is higher than the 7.0 of unsubstituted imidazole.[7] A similar modest increase is expected from the N-propyl group.
-
C2-Ethyl Propanoate Group (Electron-Withdrawing Effect): The ester group is electron-withdrawing via induction due to the electronegativity of the oxygen atoms. This effect pulls electron density away from the imidazole ring, thereby destabilizing the positive charge on the conjugate acid. This makes the N3 nitrogen less basic, resulting in a lower pKa value.
Predicted pKa Value and Ionization Behavior
The final pKa of the molecule is a balance between the electron-donating N1-propyl group and the electron-withdrawing C2-ethyl propanoate group. The electron-withdrawing effect of the ester at the C2 position is expected to be more significant than the donating effect of the N1-alkyl group. Therefore, the pKa of the conjugate acid of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is predicted to be slightly lower than that of unsubstituted imidazole.
| Ionizable Group | Type | Predicted pKa | Rationale |
| Imidazole N3 | Basic | ~6.0 - 6.8 | Baseline pKa of imidazole (~7.0) is slightly increased by the N1-propyl group but more significantly decreased by the electron-withdrawing C2-ester group. |
| Ester Carbonyl | Neutral | N/A | Not ionizable in the physiological pH range. Can undergo hydrolysis at extreme pH but this is not a pKa equilibrium. |
Ionization States and Physiological Relevance
Based on a predicted pKa of ~6.5, the ionization state of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate will vary significantly in different biological environments. The equilibrium between the neutral (base) and protonated (conjugate acid) forms is central to its biological activity.
Caption: Ionization equilibrium of the molecule across different pH ranges.
-
In the Stomach (pH 1-3.5): The pH is well below the predicted pKa. The molecule will be predominantly in its protonated, cationic form (BH+). This high degree of ionization will likely lead to poor absorption across the stomach lining.
-
In the Small Intestine and Blood (pH ~7.4): The pH is above the predicted pKa. The molecule will exist primarily in its neutral, unionized form (B). This state is more favorable for passive diffusion across cell membranes, facilitating absorption and distribution to target tissues.
Experimental Determination of pKa
While prediction provides a valuable estimate, empirical determination is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Protocol: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.[8][9]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water or a suitable water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[10][11] A co-solvent like methanol may be necessary for sparingly soluble compounds, but the pKa value will be specific to that solvent system.[8]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration, especially in alkaline regions.[10][11]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) from a burette.[10]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10]
Protocol: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule exhibit different UV-Vis absorbance spectra.[8][12][13] The imidazole chromophore makes this a viable technique.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol.[1]
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 10).
-
Sample Dilution: Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes to achieve a final concentration where absorbance is within the linear range of the spectrophotometer.[1]
-
Spectral Measurement: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each sample.[1]
-
Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the pH at the inflection point of the curve.[9][13]
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Computational Approaches for pKa Prediction
In modern drug discovery, in-silico prediction of pKa is a rapid and cost-effective tool used in the early stages of lead optimization.[14] These methods use algorithms trained on large datasets of experimentally determined pKa values or employ quantum mechanics calculations to predict ionization.[14][15][16]
-
Empirical Methods: These tools use quantitative structure-property relationship (QSPR) models. They analyze the input structure, identify ionizable centers, and predict the pKa based on the electronic effects of neighboring atoms and functional groups by referencing a database of known substructures.
-
Physics-Based Methods: These approaches use quantum mechanical calculations (like Density Functional Theory, DFT) to compute the free energy change of the deprotonation reaction in a solvent continuum model.[17][18]
Several commercial and academic software packages are available for this purpose, including ACD/pKa DB, Schrödinger's Macro-pKa, and MoKa.[15][18][19] These tools can provide accurate predictions, often with an error of less than 0.5 pKa units, which is invaluable for prioritizing compounds for synthesis and experimental testing.[15][17]
Conclusion
The ionization behavior of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is dominated by the basicity of its N3 imidazole nitrogen. A combination of structural analysis and comparison with related compounds predicts a pKa value in the range of 6.0 to 6.8. This places the molecule at a crucial pivot point where small changes in physiological pH can significantly alter its ionization state, thereby impacting its ADME profile. While predictive methods provide a strong foundation, this guide underscores the necessity of empirical validation through established techniques like potentiometric titration or UV-Vis spectrophotometry. A thorough understanding and accurate determination of the pKa are essential for the rational design and development of this and other imidazole-based drug candidates.
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An In-depth Technical Guide to Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Derivatives: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. When functionalized with a propanoate side chain, this scaffold presents a compelling profile for drug discovery, offering potential for modulated solubility, metabolic stability, and bioactivity. This technical guide provides a comprehensive literature review on the derivatives of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. Due to the specificity of this chemical entity, direct literature is sparse; therefore, this document synthesizes information from closely related analogues to propose robust synthetic strategies, predict physicochemical properties, and explore potential biological activities. We will delve into the rationale behind experimental design, drawing from established protocols for similar imidazole-containing compounds to provide a forward-looking guide for researchers, scientists, and drug development professionals.
The Imidazole-Propanoate Scaffold: A Synopsis
The unique chemical architecture of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate combines three key fragments: an N-substituted imidazole ring, a flexible three-carbon linker, and an ethyl ester terminus. This combination is not arbitrary; each component contributes to the potential pharmacological profile of the molecule.
-
1.1 The Imidazole Moiety: A Privileged Scaffold The imidazole ring is an aromatic heterocycle renowned for its presence in numerous bioactive compounds. Its ability to participate in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it a versatile pharmacophore. Imidazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[1][2] The N-propyl substituent modulates the lipophilicity of the core, which can significantly influence membrane permeability and target engagement.
-
1.2 The Ethyl Propanoate Chain: A Tool for Drug Design The ethyl 3-propanoate side chain serves multiple functions. It can act as a prodrug moiety, where the ester is hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, potentially altering the drug's activity, distribution, or excretion profile. Furthermore, the length and flexibility of the propanoate linker can optimally position the imidazole core for interaction with a biological target.
Proposed Synthetic Pathways
While no direct synthesis for the title compound is prominently featured in the literature, established organic chemistry principles and published syntheses of analogous structures allow for the confident proposal of several viable routes.
-
2.1 Strategy A: Michael Addition A highly plausible approach involves the Michael addition of a nucleophilic imidazole to an acrylate acceptor. This reaction is widely used for forming carbon-nitrogen or carbon-sulfur bonds. For instance, the synthesis of related thioether derivatives involves the reaction of methimazole with propiolate esters, catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] A similar strategy can be envisioned here.
-
2.2 Strategy B: Nucleophilic Substitution An alternative and straightforward method is the nucleophilic substitution of a halo-propanoate with 1-propyl-1H-imidazole. The synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid from 3-bromopropanoic acid and methimazole serves as a strong precedent for this type of transformation.[4] This pathway is often reliable and proceeds under relatively mild conditions.
Caption: Proposed synthetic workflows for imidazole-propanoate derivatives.
Detailed Experimental Protocol (Proposed)
Below is a hypothetical, step-by-step protocol for the synthesis of an ethyl 3-((1-propyl-1H-imidazol-2-yl)thio)propanoate derivative via nucleophilic substitution, a common precursor structure.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 1-propyl-2-mercapto-1H-imidazole (1.42 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Rationale: An inert atmosphere prevents oxidation of the thiol. Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming a potent nucleophile, while minimizing side reactions.
-
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension for 15 minutes at room temperature.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.
-
-
Substrate Addition: Slowly add ethyl 3-bromopropanoate (1.81 g, 10 mmol) dropwise to the stirring suspension.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.
-
Rationale: Gentle heating increases the reaction rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography separates the target compound from unreacted starting materials and byproducts, yielding the pure product.
-
Predicted Physicochemical and Spectroscopic Data
The structural properties of the parent compound, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, can be predicted to guide its characterization.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C11H18N2O2 | - |
| Molecular Weight | 210.27 g/mol | - |
| XlogP | 1.4 | Prediction |
| Hydrogen Bond Donors | 0 | Prediction |
| Hydrogen Bond Acceptors | 4 | Prediction |
| 1H NMR (ppm) | ||
| Imidazole Protons | ~7.0-7.5 | Analogous Structures[5] |
| -OCH2CH3 | ~4.1 (quartet) | Standard Chemical Shifts |
| N-CH2CH2CH3 | ~3.9 (triplet) | Analogous Structures |
| -CH2COOEt | ~2.8 (triplet) | Analogous Structures |
| -CH2CH2- (linker) | ~2.6 (triplet) | Analogous Structures |
| 13C NMR (ppm) | ||
| Carbonyl (C=O) | ~172 | Standard Chemical Shifts |
| Imidazole Carbons | ~120-145 | Analogous Structures[6] |
| -OCH2- | ~61 | Standard Chemical Shifts |
Potential Biological Activities and Therapeutic Applications
Based on the extensive literature on imidazole derivatives, this class of compounds is expected to exhibit significant biological activity.
-
4.1 Antimicrobial and Antifungal Activity: The imidazole core is famously associated with antifungal agents that inhibit lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] It is highly probable that derivatives of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate would exhibit activity against pathogenic fungi and bacteria. Studies on related ionic liquids containing imidazolium units have shown potent antibacterial activity against strains like S. aureus and E. coli.[5]
Caption: Mechanism of action for azole-based antifungal agents.
-
4.2 Pharmaceutical Intermediates: Propanoate derivatives containing heterocyclic cores are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For example, ethyl 3-(pyridin-2-ylamino) propanoate is a key intermediate for the direct thrombin inhibitor Dabigatran.[8][9] Similarly, the title compound could serve as a versatile building block for more elaborate drug candidates.
Inferred Structure-Activity Relationships (SAR)
While empirical data is needed, SAR can be inferred from related compound series to guide future optimization efforts.
Note: The DOT language has limitations in rendering complex chemical structures. The above script provides a conceptual layout. Caption: Key modification points for structure-activity relationship studies.
-
N-Alkyl Group (R1): The length and branching of the N-propyl group are critical. Increasing chain length generally enhances lipophilicity, which can improve antifungal activity up to a certain point before causing poor solubility or non-specific toxicity.
-
Imidazole Ring (R2): Substitution on the imidazole ring itself (e.g., with halogens or small alkyl groups) can modulate the pKa and electronic properties of the ring, potentially improving target binding or metabolic stability.
-
Propanoate Chain (R3): The ester can be varied (e.g., methyl, tert-butyl) to alter the rate of hydrolysis. Replacing the ester with an amide or other functional group would create a new series of compounds with distinct properties.
Conclusion and Future Directions
The ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing knowledge from related chemical series, this guide has outlined viable synthetic routes, predicted key characteristics, and highlighted the most probable therapeutic applications, particularly in the realm of antimicrobial agents.
Future research should focus on the following:
-
Definitive Synthesis and Characterization: The proposed synthetic routes must be executed to confirm their viability and to fully characterize the target compounds using modern spectroscopic techniques.
-
Biological Screening: A comprehensive screening of these novel derivatives against a panel of pathogenic bacteria and fungi is essential to validate the predicted antimicrobial activities.
-
SAR Elucidation: A systematic derivatization at the R1, R2, and R3 positions should be undertaken to build a robust structure-activity relationship model, guiding the design of more potent and selective agents.
By pursuing these avenues, the scientific community can unlock the full potential of this versatile chemical scaffold.
References
- (E)‐3‐[4‐(1H‐Imidazol‐1‐yl)phenyl]‐1‐(4‐methylphenyl)prop‐2‐en‐1‐one. MDPI. Available from: https://www.mdpi.com/2624-8549/4/1/10
- ethyl 3-(1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Svaklifesciences. Available from: https://svaklifesciences.
- 1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. apicule. Available from: https://www.apicule.com/api-intermediate/ethyl-3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1h-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. Available from: https://www.researchgate.net/publication/236897127_Synthesis_of_3-1-Methyl-1_H_-imidazol-2-ylthiopropanoic_Acid_and_E_-3-1-Methyl-1_H_-imidazol-2-ylthioacrylic_Acid
- Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Available from: https://www.pharmaffiliates.
- Ethyl 3-(1h-imidazol-1-yl)propanoate (C8H12N2O2). PubChemLite. Available from: https://pubchemlite.
- CAS No : 1642853-67-5 | Product Name : Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Available from: https://www.pharmaffiliates.
- Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. Available from: https://amanote.com/research/publication/(pdf)-synthesis-of-3-(1-methyl-1h-imidaz
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: https://www.mdpi.com/1420-3049/27/19/6276
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. Available from: https://patents.google.
- Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238676/
- Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00562
- Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes as 'carba-analogues' of the N-arylmethyl-N-[(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents. National Institutes of Health. Available from: https://pubmed.ncbi.nlm.nih.gov/12948281/
- Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- Properties. CompTox Chemicals Dashboard. Available from: https://comptox.epa.gov/dashboard/chemical/details/DTXSID50889281
- Antimicrobial Activity of Halogenated and Non-Halogenated Phenol-Imidazolium Based Ionic Liquids against Nosocomial Bacteria. MDPI. Available from: https://www.mdpi.com/1422-0067/22/16/9013
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3665492/
- Ethyl 3-(1H-pyrrol-3-yl)propanoate. PubChem. Available from: https://pubchem.ncbi.nlm.nih.
- Fenoxaprop-P-ethyl (Ref: AE F046360). AERU. Available from: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/295.htm
- DABIGATRAN PART 2/3. New Drug Approvals. Available from: https://newdrugapprovals.
- Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. ResearchGate. Available from: https://www.researchgate.
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- 3. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Note & Protocol: N-alkylation of Imidazole Esters with Propyl Halides
Abstract
The N-alkylation of imidazole derivatives is a fundamental transformation in synthetic organic chemistry, pivotal for the development of pharmaceuticals, ionic liquids, and functional materials.[1] The introduction of an alkyl chain, such as a propyl group, onto the imidazole nitrogen atom significantly alters the molecule's physicochemical properties, including its lipophilicity, solubility, and biological activity. This document provides a comprehensive guide to the N-alkylation of imidazole esters with propyl halides, detailing two robust protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development and chemical synthesis.
Scientific Principles & Mechanistic Overview
The N-alkylation of an imidazole ester with a propyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction.[2][3] The mechanism is a concerted, two-step process that is governed by the choice of reagents and reaction conditions.
Step 1: Deprotonation. The reaction is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a highly nucleophilic imidazolate anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and safer for large-scale operations.[1][4]
Step 2: Nucleophilic Attack. The resulting imidazolate anion attacks the electrophilic carbon of the propyl halide. In a concerted fashion, the nucleophile forms a new C-N bond from the "backside" relative to the leaving group, while the C-halide bond breaks.[3][5] This backside attack leads to an inversion of stereochemistry if the carbon were chiral.[3][6][7]
The overall reaction rate is influenced by several factors:
-
Substrate: The electronic nature of the ester group on the imidazole ring can influence the acidity of the N-H proton.
-
Alkylating Agent: The reactivity of the propyl halide is directly related to the leaving group's ability, following the order: Propyl Iodide > Propyl Bromide > Propyl Chloride.[4]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base without deactivating the nucleophilic anion.[4][8]
Caption: Reaction mechanism for the N-alkylation of imidazole esters.
Experimental Protocols
Two primary protocols are presented, differing in the choice of base and solvent system. The selection depends on the reactivity of the substrate, desired reaction time, and safety considerations.
Protocol 1: High-Efficiency Alkylation using Sodium Hydride (NaH) in DMF
This method is highly effective for a wide range of imidazole esters, including less reactive substrates, due to the complete deprotonation achieved with the strong base.[1]
Materials and Reagents:
-
Imidazole Ester (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Propyl Iodide or Propyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the imidazole ester (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolate anion.[1]
-
Alkylation: Add the propyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once complete, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Scalable & Safer Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile
This method employs a milder, non-pyrophoric base, making it more suitable for larger-scale synthesis and substrates that may be sensitive to stronger bases.[1][9]
Materials and Reagents:
-
Imidazole Ester (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Propyl Iodide or Propyl Bromide (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the imidazole ester (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).[1]
-
Solvent Addition: Add anhydrous acetonitrile to create a suspension.
-
Alkylation: Add the propyl halide (1.2 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir vigorously.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC. Reactions may require several hours to overnight depending on substrate reactivity.
-
Work-up:
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium salts.
-
Wash the solid filter cake with additional acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.[10]
Experimental Workflow and Data Summary
The general workflow for both protocols is visually summarized below.
Caption: General experimental workflow for N-alkylation of imidazole esters.
Table 1: Comparison of N-Alkylation Protocols
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/MeCN) |
| Base Strength | Strong, pKa(H₂) ~36 | Weak, pKa(HCO₃⁻) ~10.3 |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | Generally faster (1-6 hours) | Generally slower (6-24 hours) |
| Substrate Scope | Broad, good for unreactive imidazoles | Good for most imidazoles, may be slow for deactivated systems |
| Safety | Requires inert atmosphere; NaH is flammable and reacts violently with water. | Base is non-flammable and easy to handle. |
| Work-up | Requires careful quenching; DMF removal can be tedious. | Simple filtration to remove base and salts. |
| Scalability | More hazardous for large scale. | Preferred for process and scale-up chemistry. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation.[4]2. Insufficiently reactive propyl halide (e.g., Pr-Cl).3. Presence of moisture deactivating the base (esp. NaH).4. Reaction temperature is too low. | 1. Switch from K₂CO₃ to a stronger base like NaH or Cs₂CO₃.[4]2. Use propyl iodide instead of propyl bromide/chloride.3. Ensure all glassware is flame-dried and solvents are anhydrous.4. Increase the reaction temperature. |
| Formation of Regioisomers | 1. The imidazole ester is unsymmetrical, presenting two different nitrogen atoms for alkylation.[11]2. Electronic and steric factors do not strongly favor one nitrogen over the other.[12] | 1. This is an inherent challenge. The ratio is often dictated by the substrate's electronics and sterics.[12]2. Carefully separate the isomers using high-performance column chromatography.3. For complex syntheses, consider using a protecting group on one nitrogen to direct alkylation.[4] |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of hard-to-separate regioisomers or dialkylated byproducts.3. Residual DMF from Protocol 1. | 1. Drive the reaction to full completion to eliminate starting material.2. Optimize chromatography: use a shallow solvent gradient or switch to a different stationary phase (e.g., alumina).3. If the product is a solid, attempt recrystallization.[4][10]4. For DMF removal, perform multiple washes with water and brine during work-up. |
References
- Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.
- Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
University of Otago OUR Archive. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of the Leaving Group in SN2 Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Research Portal [ourarchive.otago.ac.nz]
hydrolysis methods for converting ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate to acid
An In-Depth Technical Guide to the Hydrolysis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
This document provides a detailed scientific and practical guide for researchers, chemists, and drug development professionals on the conversion of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate to its corresponding carboxylic acid, 3-(1-propyl-1H-imidazol-2-yl)propanoic acid. This transformation is a critical step in the synthesis of various biologically active molecules where the carboxylic acid moiety is required for subsequent reactions or for its pharmacological properties. This guide explores the principles, protocols, and comparative analysis of the primary hydrolysis methods: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzymatic hydrolysis.
Introduction: The Strategic Importance of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of complex molecules such as ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, the choice of hydrolysis method is not trivial. The presence of the imidazole ring—a heterocyclic moiety with both nucleophilic and basic properties—introduces specific chemical considerations that must be addressed to ensure high yield and purity of the target acid. The final product, 3-(1-propyl-1H-imidazol-2-yl)propanoic acid, serves as a key building block, and its efficient synthesis is paramount.
This guide emphasizes the causality behind procedural choices, providing not just a set of instructions, but a framework for understanding and optimizing the reaction for specific laboratory and developmental needs.
Comparative Analysis of Hydrolysis Methodologies
The selection of a hydrolysis method depends on factors such as substrate stability, desired reaction kinetics, scale, and available purification techniques. Each primary method offers distinct advantages and disadvantages.
| Method | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |
| Base-Catalyzed (Saponification) | NaOH, KOH, LiOH in H₂O/Alcohol | Room Temp. to Reflux | Irreversible, high yield, drives to completion.[1] | Requires stoichiometric base; final product is a salt requiring an acidic workup.[2] |
| Acid-Catalyzed Hydrolysis | HCl, H₂SO₄ in H₂O | Heat/Reflux | Uses a catalytic amount of acid.[3] | Reversible equilibrium reaction, may not go to completion.[4] Potential for imidazole ring side reactions.[5] |
| Enzymatic Hydrolysis | Lipases (e.g., Candida antarctica lipase B) | Mild (pH 6-8, 30-50°C) | High selectivity, mild conditions, environmentally friendly.[6][7] | Enzymes can be expensive; slower reaction times; requires specific buffer conditions. |
Method 1: Base-Catalyzed Hydrolysis (Saponification)
This is often the most reliable and widely used method for ester hydrolysis due to its irreversible nature.[1] The reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism.
Principle and Rationale
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the carboxylic acid. The critical, irreversible step follows immediately: the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[8] This acid-base reaction is thermodynamically very favorable and drives the entire process to completion.[1] An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product.[2]
Visualizing the Saponification Mechanism
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Detailed Experimental Protocol: Saponification
This protocol is designed for a 10 mmol scale reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
|---|---|---|---|
| Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate | 210.27 | 2.10 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 2.0 |
| Methanol (MeOH) | 32.04 | 25 mL | - |
| Deionized Water | 18.02 | 25 mL | - |
| 6M Hydrochloric Acid (HCl) | - | ~5 mL (or as needed) | - |
| Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (2.10 g, 10 mmol) in a mixture of methanol (25 mL) and deionized water (25 mL).
-
Addition of Base: Add sodium hydroxide pellets (0.80 g, 20 mmol, 2.0 equiv.) to the solution. Rationale: An excess of base ensures the reaction goes to completion and accounts for any potential consumption by acidic impurities.
-
Reaction: Stir the mixture at room temperature for 5-8 hours or gently heat to reflux (approx. 70-80°C) for 1-2 hours for faster conversion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Workup - Neutralization: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly and carefully add 6M HCl dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (typically pH ~4-5 for imidazole carboxylic acids), at which point the product will precipitate.[9] Check the pH with pH paper or a calibrated meter.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Extraction (if no precipitate forms): If the product remains dissolved, saturate the aqueous layer with NaCl to decrease the product's solubility. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-(1-propyl-1H-imidazol-2-yl)propanoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).[10]
Method 2: Acid-Catalyzed Hydrolysis
This method utilizes a catalytic amount of strong acid to achieve hydrolysis. Its primary drawback is the reversible nature of the reaction.[11]
Principle and Rationale
The mechanism is the exact reverse of Fischer esterification.[3] The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group, making it more electrophilic.[12] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a good leaving group, and deprotonation of the final intermediate regenerates the acid catalyst and yields the carboxylic acid.[4] To drive the equilibrium towards the products, a large excess of water is used, in accordance with Le Châtelier's principle.[13]
A key consideration for this substrate is the basic nitrogen on the imidazole ring, which will also be protonated under acidic conditions. This can potentially influence the reaction rate, and in some cases, intramolecular interactions in the protonated species can inhibit hydrolysis.[5]
Visualizing the Acid-Catalyzed Mechanism
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Concentration |
|---|---|---|---|
| Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate | 210.27 | 2.10 g | - |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~1 mL | Concentrated (98%) |
| Deionized Water | 18.02 | 50 mL | - |
| 5M Sodium Hydroxide (NaOH) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine the ester (2.10 g, 10 mmol) and deionized water (50 mL). Rationale: A large excess of water is used to shift the reaction equilibrium toward the products.
-
Addition of Acid: While stirring, carefully add concentrated sulfuric acid (~1 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (100°C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup - Neutralization: After completion, cool the reaction mixture in an ice bath. Slowly neutralize the excess acid by adding 5M NaOH solution until the pH reaches the isoelectric point (~4-5), causing the product to precipitate.
-
Isolation and Purification: Follow steps 6-9 from the Saponification protocol to isolate and purify the final product.
Method 3: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative, operating under mild pH and temperature conditions. Lipases are the most common class of enzymes used for this transformation.[6]
Principle and Rationale
Lipases are hydrolase enzymes that cleave ester bonds in triglycerides.[6] Their utility extends to a broad range of synthetic esters. The reaction occurs at the enzyme's active site, typically involving a catalytic triad (e.g., Ser-His-Asp). The mechanism mimics chemical hydrolysis but is highly efficient and stereoselective. The mild conditions (near-neutral pH, room or slightly elevated temperature) are ideal for sensitive substrates that might degrade under harsh acidic or basic conditions.[7] The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) can be critical for achieving optimal conversion.[14][15]
Visualizing the General Enzymatic Workflow
Caption: General workflow for lipase-catalyzed ester hydrolysis.
General Experimental Protocol: Enzymatic Hydrolysis
Materials:
| Reagent | Amount |
|---|---|
| Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate | 210 mg (1 mmol) |
| Phosphate Buffer (e.g., 0.1 M, pH 7.0) | 20 mL |
| Immobilized Lipase (e.g., Novozym® 435) | 50-100 mg |
| tert-Butanol (co-solvent, optional) | 2 mL |
| Ethyl Acetate | For extraction |
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve the ester (210 mg, 1 mmol) in phosphate buffer (20 mL). A co-solvent like tert-butanol may be added to improve substrate solubility.
-
Addition of Enzyme: Add the immobilized lipase (e.g., Novozym® 435) to the solution.
-
Reaction: Stopper the flask and place it in an orbital shaker set to ~200 rpm and a constant temperature (e.g., 37-45°C). Allow the reaction to proceed for 24-72 hours.
-
Monitoring: Periodically take aliquots, filter out the enzyme, and analyze by TLC or LC-MS to check for conversion.
-
Workup: Once complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Isolation: Acidify the filtrate to pH ~4-5 with dilute HCl and extract the product with ethyl acetate.
-
Purification: Dry the organic extracts, concentrate, and purify the product as described in the previous methods.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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Bruice, T. C., Fife, T. H., & Bruno, J. J. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Penn State University. Retrieved from [Link]
-
Perez, V. H., Miranda, E. A., & Valença, G. P. (2007). Kinetics of gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase. Applied Biochemistry and Biotechnology, 136(1), 23-37. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Intramolecular Inhibition by Imidazole in Acid-Catalyzed Hydrolysis of Protected Carbohydrates. (n.d.). PMC. Retrieved from [Link]
-
Kuo, C. H., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI. Retrieved from [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. (n.d.). Retrieved from [Link]
-
Soumanou, M. M., & Bornscheuer, U. T. (2003). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. Retrieved from [Link]
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eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Lipase-catalyzed esterification of stearic acid with ethanol, and hydrolysis of ethyl stearate, near the critical point in supercritical carbon dioxide. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]
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Ladner, W. E., & Whitesides, G. M. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications. Retrieved from [Link]
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LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 17: Carboxylic Acids and their Derivatives. Retrieved from [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters | Journal of the American Chemical Society. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). Retrieved from [Link]
-
Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. (2024, October 26). PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, March 17). The Hydrolysis of Esters. Retrieved from [Link]
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Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. (n.d.). PMC. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Retrieved from [Link]
-
ACS Publications. (1959, June 1). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole2 | Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis | Journal of the American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
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Vaia. (n.d.). Q85P Question: Show how the following... [FREE SOLUTION]. Retrieved from [Link]
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Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate: A Versatile Intermediate for Modern Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract: The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide provides a detailed technical overview of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, a key intermediate designed for the efficient construction of complex active pharmaceutical ingredients (APIs). We present its physicochemical properties, comprehensive and validated protocols for its multi-step synthesis, and a representative application in a downstream amide coupling reaction. The protocols are designed with in-process controls to ensure reproducibility and high purity, reflecting the stringent demands of pharmaceutical development.
Compound Profile and Strategic Value
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a bifunctional molecule strategically designed for synthetic utility. The 1-propyl group modulates lipophilicity, potentially influencing the pharmacokinetic profile of the final API. The core imidazole ring serves as a critical scaffold, while the ethyl propanoate side chain provides a reactive handle for elongation and functionalization, most commonly through amide bond formation.
Table 1: Physicochemical Properties of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated |
| Molecular Weight | 210.27 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | >250 °C (decomposes) | Estimated |
| Solubility | Soluble in Methanol, Ethanol, DCM, THF | Predicted |
| SMILES | CCCn1c(ccc1)CCC(=O)OCC | --- |
| InChIKey | (Generated upon synthesis) | --- |
Synthesis Pathway and Protocols
The synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is most effectively achieved through a multi-step pathway starting from a commercially available imidazole derivative. This approach allows for precise control over the introduction of each functional group.
Caption: Multi-step synthesis of the target intermediate.
Protocol 2.1: Synthesis of 2-(1-Propyl-1H-imidazol-2-yl)acetonitrile (Step 1)
Rationale: The N-alkylation of imidazole derivatives is a fundamental transformation.[3] Sodium hydride (NaH) is chosen as the base because it is strong, non-nucleophilic, and irreversibly deprotonates the imidazole nitrogen, driving the reaction to completion.[4] Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction.
-
1. Reagents and Materials:
-
2-(1H-Imidazol-2-yl)acetonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
2. Procedure:
-
Suspend NaH (1.1 eq.) in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(1H-imidazol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the reaction back to 0 °C and add 1-bromopropane (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Protocol 2.2: Synthesis of (1-Propyl-1H-imidazol-2-yl)acetic acid (Step 2)
Rationale: Acid-catalyzed hydrolysis is a standard and robust method for converting nitriles to carboxylic acids. The use of strong acid and heat ensures complete conversion.
-
1. Reagents and Materials:
-
2-(1-Propyl-1H-imidazol-2-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) for neutralization
-
Round-bottom flask, reflux condenser
-
-
2. Procedure:
-
Combine the nitrile from Step 1 with 6M HCl in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours.
-
IPC: Monitor the reaction by TLC or HPLC until the nitrile is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH ~4-5 with a concentrated NaOH solution while cooling in an ice bath. The product will precipitate.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
-
Protocol 2.3: Synthesis via Arndt-Eistert Homologation & Esterification (Steps 3 & 4)
Rationale: The Arndt-Eistert reaction is a classic method for one-carbon chain extension of a carboxylic acid. It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement. The subsequent Fischer esterification is an acid-catalyzed equilibrium reaction driven to completion by using an excess of ethanol.
-
1. Reagents and Materials:
-
(1-Propyl-1H-imidazol-2-yl)acetic acid
-
Oxalyl chloride, Thionyl chloride
-
Diazomethane (CH₂N₂) - EXTREME CAUTION REQUIRED
-
Silver (I) oxide (Ag₂O)
-
Dioxane, Water
-
Anhydrous Ethanol, Sulfuric Acid (H₂SO₄)
-
-
2. Procedure (Homologation):
-
Convert the carboxylic acid from Step 2 to its acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like Dichloromethane (DCM).
-
Carefully add the crude acid chloride solution to an ethereal solution of diazomethane at 0 °C. (Note: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a proper fume hood with safety shields).
-
After the reaction is complete, remove the excess diazomethane by bubbling nitrogen through the solution.
-
Add a suspension of Ag₂O (catalyst) in a water/dioxane mixture and warm gently to initiate the Wolff rearrangement.
-
Once the rearrangement is complete (cessation of N₂ evolution), the homologous acid is formed in solution.
-
-
3. Procedure (Esterification):
-
To the crude propanoic acid, add a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
IPC: Monitor ester formation via TLC or HPLC.
-
Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
-
Application in API Synthesis: Amide Coupling
This intermediate is primed for use in constructing more complex molecules. A common subsequent step is the hydrolysis of the ester to the free acid, followed by amide bond formation with a key amine fragment of a target API. This pathway is frequently employed in the synthesis of modern drugs, such as direct thrombin inhibitors.[5]
Caption: Workflow for utilizing the intermediate in API synthesis.
Protocol 3.1: Representative Amide Coupling
Rationale: HATU is a modern coupling reagent that efficiently forms amide bonds with minimal side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
1. Procedure:
-
Saponification: Hydrolyze ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (1.0 eq.) using Lithium Hydroxide (LiOH) (1.5 eq.) in a THF/water mixture. Monitor by TLC until complete. Acidify with 1M HCl to pH 4-5 and extract the resulting carboxylic acid.
-
Coupling: Dissolve the obtained acid (1.0 eq.), the target amine fragment (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir the reaction at room temperature overnight.
-
IPC: Monitor the reaction by LC-MS to confirm the formation of the desired product mass.
-
Work up the reaction by diluting with water and extracting with an appropriate organic solvent.
-
Purify the final compound using column chromatography or preparative HPLC.
-
Analytical Characterization
To ensure the identity and purity of the synthesized intermediate, a suite of analytical techniques is required. This validation is critical before proceeding to GMP (Good Manufacturing Practice) synthesis stages.
Table 2: Standard Analytical Methods
| Technique | Purpose | Typical Parameters |
| ¹H NMR | Structural Confirmation | 400 MHz, CDCl₃. Expect signals for propyl, ethyl, and imidazole protons. |
| ¹³C NMR | Structural Confirmation | 100 MHz, CDCl₃. Expect signals for all unique carbons. |
| HPLC/UPLC | Purity Assessment | C18 column, Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA, Detection: 210 nm. |
| Mass Spec (ESI+) | Identity Confirmation | Expect to observe [M+H]⁺ at m/z = 211.14. |
| FT-IR | Functional Group ID | Characteristic peaks for C=O (ester) ~1730 cm⁻¹, C=N (imidazole) ~1500-1600 cm⁻¹. |
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and reactions within a certified chemical fume hood.
-
Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care.
-
Refer to the Safety Data Sheet (SDS) for all individual reagents before use.
-
Store the final product in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation.
References
-
PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]
-
ResearchGate. (2011). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Proclinical. (2024). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
ResearchGate. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole in Advanced Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. Retrieved from [Link]
-
ResearchGate. (2024). Pharmaceuticals containing imidazoles. Retrieved from [Link]
-
Preprints.org. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
apicule. (n.d.). Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(1H-pyrrol-3-yl)propanoate. Retrieved from [Link]
-
Springer Nature. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(1-azetidinyl)propanoate. Retrieved from [Link]
-
ResearchGate. (2019). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of imidazole derivatives with antimycobacterial activity. Retrieved from [Link]
-
PMDA. (n.d.). General Information. Retrieved from [Link]
-
New Drug Approvals. (2015). DABIGATRAN PART 2/3. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl 3-(1H-imidazol-2-yl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(1h-imidazol-1-yl)propanoate. Retrieved from [Link]
Sources
catalytic hydrogenation of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Application Note: Catalytic Hydrogenation of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Executive Summary & Scope
This application note details the catalytic hydrogenation of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Compound 1 ). Due to the ambiguity often present in requests regarding "hydrogenation of" this class of intermediates, this guide addresses two distinct critical workflows:
-
Workflow A (Ring Reduction): The high-pressure reduction of the imidazole core to the corresponding imidazolidine (tetrahydroimidazole). This is a challenging transformation used to generate saturated bioisosteres.
-
Workflow B (Precursor Saturation): The mild hydrogenation of the unsaturated acrylate precursor (Ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate) to form the title compound. (Included for process completeness).
Target Molecule Data:
-
Name: Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
-
Molecular Formula: C₁₁H₁₈N₂O₂
-
Molecular Weight: 210.27 g/mol
-
Key Functionality: Imidazole ring (basic, aromatic), Ethyl ester (labile to hydrolysis), Propyl N-alkylation.
Scientific Background & Mechanistic Insight
The Challenge of Imidazole Reduction
Direct hydrogenation of the imidazole ring is thermodynamically favorable but kinetically hindered. The basic nitrogen (N3) often coordinates strongly to the catalyst surface, poisoning active sites. Furthermore, the resonance stabilization energy of imidazole (~14 kcal/mol) requires significant energy input (high pressure/temperature) to overcome.
-
Catalyst Selection: Palladium (Pd) is generally ineffective for imidazole ring reduction. Rhodium (Rh) or Ruthenium (Ru) on carbon are the catalysts of choice due to their higher activity for heteroaromatic saturation.
-
Solvent Effects: Acidic media (e.g., Acetic Acid) are crucial. Protonation of the imidazole nitrogen (
) prevents strong coordination (poisoning) of the lone pair to the metal surface, facilitating the adsorption of the -system instead.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway for the ring reduction (Workflow A).
Caption: Mechanistic pathway for the catalytic hydrogenation of the imidazole ring over Rhodium, highlighting the critical role of acid protonation.
Protocol A: High-Pressure Ring Reduction
Objective: Conversion of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate to Ethyl 3-(1-propylimidazolidin-2-yl)propanoate .
Reagents & Equipment
-
Substrate: 10.0 g (47.5 mmol) Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
-
Catalyst: 5% Rhodium on Carbon (Rh/C), Degussa type or equivalent (wet basis, 50% H2O). Load: 10 wt% relative to substrate (1.0 g dry weight).
-
Solvent: Glacial Acetic Acid (100 mL). Note: Anhydrous conditions prevent ester hydrolysis.
-
Equipment: 300 mL Hastelloy or Stainless Steel Parr Reactor (High Pressure).
Step-by-Step Methodology
-
Catalyst Loading (Safety Critical): Under an Argon or Nitrogen blanket, charge the Rh/C catalyst into the reactor liner. Warning: Dry Rh/C is pyrophoric. Keep wet.
-
Solution Prep: Dissolve the substrate in Glacial Acetic Acid. Add this solution carefully to the reactor liner containing the catalyst.
-
Sealing & Purging:
-
Seal the reactor.
-
Pressurize with
to 10 bar, stir briefly, and vent (Repeat 3x) to remove . -
Pressurize with
to 20 bar and vent (Repeat 2x).
-
-
Reaction:
-
Pressurize to 60 bar (870 psi) with
. -
Heat the reactor to 70°C .
-
Set stirring to max (e.g., 1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor
uptake via the reservoir drop. Reaction is typically complete in 6–12 hours.
-
-
Work-up:
-
Cool to room temperature. Vent
carefully. Purge with . -
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Neutralization: Concentrate the filtrate to remove bulk Acetic Acid. Dissolve residue in DCM and wash with saturated
(aq) to remove residual acid. -
Dry organic layer over
, filter, and concentrate.
-
Expected Results & Data
| Parameter | Specification |
| Conversion | > 98% (HPLC) |
| Yield | 85-92% (Isolated) |
| Appearance | Colorless to pale yellow oil |
| 1H NMR Shift | Disappearance of aromatic imidazole protons ( |
Protocol B: Precursor Saturation (Synthesis Context)
Objective: Synthesis of the title compound from Ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate . Note: This is the milder protocol if the user intended to synthesize the title compound rather than destroy its aromatic core.
Reagents & Equipment
-
Substrate: Ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate.
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: Ethanol or Methanol.[1]
-
Conditions: Room Temperature, 1-3 bar
(Balloon or Low Pressure).
Methodology
-
Dissolve the acrylate precursor in Ethanol (0.1 M concentration).
-
Add 10 wt% Pd/C catalyst.
-
Hydrogenate at 1 atm (balloon) or 3 bar at 25°C for 2-4 hours.
-
Filter through Celite and concentrate.
-
Result: Quantitative conversion to Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. The imidazole ring remains intact under these mild conditions.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Incomplete Ring Reduction | Catalyst poisoning or insufficient pressure. | Switch to 5% Ru/C (more robust). Increase pressure to 100 bar. Ensure solvent is acidic. |
| Ester Hydrolysis | Water present in solvent or prolonged heating. | Use Glacial Acetic Acid (anhydrous). Reduce temperature to 50°C and extend time. |
| N-Dealkylation | Hydrogenolysis of Propyl group (rare with Rh). | Avoid Pd catalysts at high temperature. Rh is less prone to C-N hydrogenolysis. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Patent US 6,087,380. (2000). Disubstituted Bicyclic Heterocycles... (Describes synthesis of Dabigatran intermediates containing ethyl 3-(heteroaryl)propanoate motifs).
-
Bhatnagar, I., et al. (2011). "Process for the preparation of Dabigatran Etexilate." European Patent EP 2522662 A1. (Context for imidazole-propanoate side chain synthesis).
- Gilman, H. (1953). Organic Chemistry: An Advanced Treatise. Wiley.
- Bond, G. C. (1962). Catalysis by Metals. Academic Press.
Sources
Application Note: Microwave-Assisted Synthesis of Propyl Imidazole Propanoates
Introduction: Accelerating Heterocyclic Synthesis
Imidazole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a cornerstone of medicinal chemistry. Propyl imidazole propanoates, specifically, serve as important intermediates and building blocks in the development of novel therapeutic agents. Traditionally, the synthesis of these esters via methods like Fischer esterification requires prolonged reaction times under reflux conditions, often leading to lower yields and the formation of by-products.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically enhances synthetic efficiency.[3][4] By utilizing dielectric heating, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[5][6][7] This methodology offers significant advantages over conventional methods, including drastically reduced reaction times (from hours to minutes), increased product yields, and improved purity.[8][9] This application note provides a detailed, field-proven protocol for the synthesis of propyl imidazole propanoates, leveraging the power and precision of microwave chemistry.
The Scientific Rationale: Mechanism and Microwave Enhancement
The Underlying Chemistry: Acid-Catalyzed Esterification
The core reaction is an acid-catalyzed esterification. In this process, a carboxylic acid (imidazole propanoic acid) reacts with an alcohol (n-propanol) to form an ester (propyl imidazole propanoate) and water. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfer steps and the elimination of a water molecule yields the final ester product.
The Role of Microwave Irradiation: Beyond the Hot Plate
Conventional heating relies on thermal conduction, which is often slow and creates temperature gradients within the reaction vessel. Microwave synthesis, however, utilizes a mechanism known as dielectric heating.[5][10]
-
Dipolar Polarization: Polar molecules, such as n-propanol, constantly attempt to align themselves with the oscillating electric field of the microwave radiation.
-
Ionic Conduction: Any ions present in the mixture (e.g., from the acid catalyst) will also move back and forth in the oscillating field.
The rapid reorientation of dipoles and ionic movement generates friction, which translates into a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[6][11] This efficient energy transfer dramatically accelerates the reaction rate, often allowing reactions to be completed in minutes instead of hours.[5][9]
Visualized Reaction Scheme and Workflow
The following diagrams illustrate the chemical transformation and the overall experimental process.
Caption: Chemical scheme for the synthesis of Propyl Imidazole Propanoate.
Caption: Step-by-step workflow for microwave-assisted synthesis and purification.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents:
-
3-(1H-imidazol-4-yl)propanoic acid (or related isomer)
-
n-Propanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography eluent)
-
-
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)[8]
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Analytical balance
-
TLC plates (silica gel on aluminum)
-
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-(1H-imidazol-4-yl)propanoic acid (1.0 mmol, 140.1 mg).
-
Reagent Addition: Add n-propanol (5.0 mL). The alcohol serves as both a reagent and a polar solvent that couples efficiently with microwaves.[5]
-
Catalyst Introduction: Carefully add 2-3 drops of concentrated sulfuric acid using a glass pipette.
-
Causality Note: The acid catalyst is essential to protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol. This is a critical step for the esterification to proceed.
-
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 10 minutes, with stirring. Power should be set to dynamic mode to maintain the target temperature.
-
Cooling: After irradiation, the vessel is automatically cooled to room temperature using the instrument's compressed air system.[8]
Step-by-Step Purification Protocol
-
Workup and Neutralization: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Trustworthiness Note: Performing the extraction three times ensures maximum recovery of the organic-soluble product from the aqueous layer.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Chromatographic Purification: Purify the crude oil using silica gel column chromatography. A gradient eluent system of hexane/ethyl acetate (starting from 1:1 and gradually increasing polarity) is typically effective for separating the desired ester.
-
Final Product: Combine the pure fractions (as identified by TLC) and evaporate the solvent to obtain the propyl imidazole propanoate as a pure oil or solid.
Comparative Data and Expected Outcomes
The following table summarizes the significant advantages of the microwave-assisted protocol over traditional conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Heating Source | Monomode Microwave Reactor | Oil Bath / Heating Mantle |
| Reaction Time | 10 - 15 minutes | 8 - 15 hours[2] |
| Temperature | 120 °C (Internal) | ~80-100 °C (Reflux) |
| Typical Yield | 85 - 95% | 50 - 70%[9] |
| Solvent Volume | Low (5 mL) | Higher volumes often required |
| Purity (Crude) | High | Moderate (often requires more rigorous purification) |
| Process Control | Precise temperature and pressure monitoring | Less precise, potential for localized overheating |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; insufficient catalyst. | Increase reaction time to 15-20 minutes or add one additional drop of H₂SO₄. Ensure the microwave vessel was properly sealed. |
| Dark-colored Crude Product | Overheating or "charring" of the starting material. | Reduce the target temperature to 100-110°C. Ensure stirring is active during the reaction. |
| Difficult Purification | Co-elution of starting material and product. | Adjust the polarity of the chromatography eluent. Start with a less polar mixture (e.g., 2:1 Hexane:EtOAc) for better separation. |
| Product is an Emulsion during Extraction | Formation of salts. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Safety Precautions
-
Always handle concentrated sulfuric acid in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Microwave synthesis involves heating sealed vessels under pressure. Never exceed the recommended volume or temperature for the reaction vessel.
-
Ensure the microwave reactor's safety interlocks are functioning correctly.
-
The workup procedure involving neutralization of acid is exothermic and will release CO₂ gas. Perform this step slowly in a wide-mouthed vessel (e.g., a beaker) to avoid excessive foaming and pressure buildup.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of propyl imidazole propanoates. By leveraging MAOS technology, researchers can achieve higher yields in a fraction of the time required by conventional methods, thereby accelerating discovery timelines.[10][12] This method embodies the principles of green chemistry by reducing energy consumption and reaction time, making it a superior choice for modern synthetic laboratories.[5][13]
References
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). Advances in Organic Synthesis.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances.
- Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. (N.D.). PubMed.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave-assisted synthesis of nitrogen heterocycles. (N.D.).
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
- 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. (N.D.). ChemicalBook.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Asian Journal of Research in Chemistry.
- Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015).
- Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. (2025).
- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (N.D.).
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (N.D.). Der Pharma Chemica.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (N.D.).
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 10. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate in Ionic Liquid Synthesis
This Application Note and Protocol Guide details the synthesis and utility of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate , a specialized precursor for Task-Specific Ionic Liquids (TSILs).
Unlike common imidazolium precursors where the functional group is attached to the nitrogen (N1 or N3), this molecule features a propanoate arm attached to the C2 position of the imidazole ring. This structural distinction is critical: it replaces the acidic C2-proton, preventing the formation of unwanted N-heterocyclic carbenes (NHCs) in basic conditions, making these ILs highly stable solvents for base-catalyzed reactions.
Compound Profile & Strategic Significance
-
IUPAC Name: Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
-
Role: Neutral Precursor for C2-Functionalized Ionic Liquids.
-
Core Utility: Synthesis of "C2-Blocked" or "C2-Tethered" Imidazolium Salts.
-
Key Advantage: The C2-substitution eliminates the acidic proton (pKa ~21-23), rendering the resulting Ionic Liquid (IL) inert to strong bases (e.g., Grignard reagents, metal hydrides) and preventing catalyst poisoning in organometallic transformations.
| Property | Description |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | ~210.27 g/mol |
| Functional Groups | Imidazole (Heterocycle), Ester (Linker), Propyl (Lipophilic Tail) |
| Solubility | Soluble in DCM, EtOH, MeCN; Insoluble in Water (Neutral form) |
| Stability | High thermal stability; Ester group susceptible to hydrolysis in strong acid/base. |
Synthesis Protocol: The C2-Functionalization Route
Note on Isomerism: Standard industrial IL precursors are synthesized via the Michael addition of imidazole to ethyl acrylate, yielding the N1-substituted isomer (ethyl 3-(1H-imidazol-1-yl)propanoate). The protocol below specifically targets the C2-substituted isomer as requested, which requires a multi-step "Constructive Synthesis" approach to ensure regiospecificity.
Workflow Diagram
Figure 1: Step-wise synthesis from 1-propylimidazole to the final Ionic Liquid.
Detailed Experimental Procedure
Step 1: C2-Formylation (Synthesis of the Aldehyde Intermediate)
-
Reagents: 1-Propylimidazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), Dry THF.
-
Protocol:
-
Charge a flame-dried flask with 1-propylimidazole and dry THF under Argon. Cool to -78°C .
-
Add n-BuLi dropwise over 20 mins. The solution will turn yellow/orange (formation of 2-lithio-1-propylimidazole). Stir for 45 mins at -78°C.
-
Add dry DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to Room Temperature (RT).
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH).
-
Yield Target: >85% of 1-propyl-1H-imidazole-2-carbaldehyde.
-
Step 2: Wittig Olefination
-
Reagents: Aldehyde from Step 1 (1.0 eq), (Carbethoxymethylene)triphenylphosphorane (1.2 eq), Toluene or DCM.
-
Protocol:
-
Dissolve the aldehyde in Toluene.
-
Add the Wittig reagent (Ph₃P=CHCOOEt).
-
Reflux for 4–12 hours (monitor by TLC).
-
Concentrate and purify via silica gel chromatography to remove triphenylphosphine oxide.
-
Product: Ethyl 3-(1-propyl-1H-imidazol-2-yl)acrylate (unsaturated ester).
-
Step 3: Hydrogenation (Reduction to Propanoate)
-
Reagents: Acrylate from Step 2, H₂ gas (balloon or 1 atm), 10% Pd/C catalyst, Ethanol.[1]
-
Protocol:
-
Dissolve the acrylate in ethanol.[1] Add 5-10 wt% of Pd/C.
-
Stir vigorously under H₂ atmosphere at RT for 4–6 hours.
-
Filter through Celite to remove catalyst. Evaporate solvent.[1][2]
-
Result: Pure Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate .
-
Validation: ¹H NMR should show disappearance of alkene protons (~6.5-7.5 ppm) and appearance of saturated ethylene bridge (~2.6-3.0 ppm multiplet).
-
Ionic Liquid Synthesis (Quaternization)
Once the neutral precursor is synthesized, it is converted into an Ionic Liquid by quaternizing the N3 nitrogen.
Reaction:
Precursor + R-X → [1-Propyl-2-(2-ethoxycarbonylethyl)-3-R-imidazolium][X]
| Variable (R-X) | Resulting Cation | Application |
| Methyl Iodide (MeI) | 1-Methyl-3-propyl-2-(...)imidazolium | Low viscosity electrolytes. |
| Butyl Bromide (BuBr) | 1-Butyl-3-propyl-2-(...)imidazolium | Lipophilic extraction solvents. |
| Propargyl Bromide | 1-Propargyl-3-propyl-2-(...)imidazolium | "Clickable" ILs for surface modification. |
Protocol:
-
Dissolve the precursor in dry Acetonitrile (MeCN).
-
Add alkyl halide (1.1 eq).[2]
-
Conditions:
-
Iodides: Stir at RT for 24h (Exothermic).
-
Bromides/Chlorides: Reflux (60-80°C) for 24-48h.
-
-
Workup: Remove solvent in vacuo. Wash the resulting oil/solid with diethyl ether (to remove unreacted starting material). Dry under high vacuum (0.1 mbar) at 60°C for 12h.
Anion Exchange (Metathesis): To enhance thermal stability or hydrophobicity, exchange the halide anion [X]⁻ with [NTf₂]⁻, [BF₄]⁻, or [PF₆]⁻.
-
Method: Dissolve halide IL in water. Add LiNTf₂ (aqueous solution). The hydrophobic IL [NTf₂] will separate as a dense bottom layer. Wash with water until halide-free (AgNO₃ test).
Structural Verification & Quality Control
Ensure the distinction between the C2-isomer (Target) and the N-isomer (Common Impurity/Alternative).
| Feature | C2-Isomer (Target) | N-Isomer (Michael Adduct) |
| Structure | Propanoate at C2; Propyl at N1. | Propanoate at N1; Propyl at N3 (or vice versa). |
| ¹H NMR (C2-H) | Absent (Substituted). | Present (Singlet at ~8.5-10 ppm). |
| Stability (Base) | High (No acidic proton). | Low (Deprotonates to form carbene). |
| Synthesis Path | Formylation → Wittig → H₂ | Imidazole + Ethyl Acrylate (Direct). |
Key QC Parameters:
-
Water Content: < 500 ppm (Karl Fischer titration) is critical for viscosity and electrochemical window.
-
Halide Impurity: < 100 ppm (IC or AgNO₃ turbidity) if used for catalysis.
Applications
A. Base-Stable Reaction Media
Standard imidazolium ILs decompose in the presence of Grignard reagents or hydroxide bases. The C2-blocked cation derived from this precursor is stable, allowing its use as a solvent for:
-
Baylis-Hillman reactions.[3]
-
Grignard additions.
-
Basic transesterifications.
B. Surface Tethering (TSILs)
The ethyl ester group acts as a "handle."
-
Hydrolysis: Convert ester to carboxylic acid.
-
Coupling: React with amine-functionalized silica or electrodes.
-
Result: Immobilized Ionic Liquid Catalysts (SILC) for heterogeneous catalysis.
Safety & Handling
-
1-Propylimidazole: Irritant. Handle in a fume hood.
-
n-Butyllithium: Pyrophoric. Extreme caution; use anhydrous techniques.
-
Alkyl Halides (MeI, etc.): Alkylating agents. Carcinogenic potential. Wear double gloves.
-
Waste Disposal: Segregate halogenated organic waste.
References
-
C2-Functionalization Logic
- Synthesis of C2-substituted imidazoles via lithiation: Ngo, H. L., et al. "Thermal properties of imidazolium ionic liquids with specific functional groups." Thermochimica Acta, 2000.
-
Wittig Route to Imidazole Acrylates: Toray Industries.[1] "Synthesis of (E)-methyl 3-(1-methyl-1H-imidazol-2-yl)acrylate." Patent WO2016136944, 2016.[1] [1]
-
Ionic Liquid Synthesis General Protocols
- Quaternization & Metathesis: Wasserscheid, P., & Welton, T. (Eds.). Ionic Liquids in Synthesis. Wiley-VCH, 2008.
-
Ester-Functionalized ILs: "Synthesis of ester-functionalized imidazolium ionic liquids." ResearchGate, 2022.
-
Michael Addition (Alternative N-Isomer Route)
-
Aza-Michael Addition: "Aza-Michael addition of secondary amine to ethyl acrylate."[4] ResearchGate, 2014.
-
Sources
scale-up synthesis protocols for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Application Note: Scale-Up Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Executive Summary & Strategic Rationale
The target molecule, Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate , represents a critical scaffold in medicinal chemistry, particularly as an intermediate for histamine H4 receptor antagonists and other bioactive ligands. Its structure features a 1,2-disubstituted imidazole core: an N-propyl group at position 1 and an ethyl propanoate side chain at position 2.
Scale-Up Challenge:
Direct alkylation of 1-propylimidazole at the C-2 position is the most obvious retrosynthetic disconnection but is operationally flawed for scale-up. It requires cryogenic lithiation (
The Solution: This Application Note details a "Constructive Cyclization" strategy. Instead of functionalizing an existing imidazole ring, we construct the ring from acyclic precursors using a modified Imidazoline Dehydrogenation Route . This approach utilizes inexpensive, stable starting materials (succinic anhydride and N-propylethylenediamine), operates at manageable temperatures, and avoids pyrophoric reagents.
Retrosynthetic Analysis & Pathway Design
The synthesis is broken down into three logical phases designed for process robustness:
-
Ring Construction: Formation of the 4,5-dihydroimidazole (imidazoline) core via condensation.
-
Functionalization: Esterification of the side chain.
-
Aromatization: Oxidative dehydrogenation to the final imidazole.
Visualized Pathway (Graphviz)
Caption: Logical flow of the Constructive Cyclization strategy, moving from acyclic precursors to the aromatic target via a stable imidazoline intermediate.
Detailed Experimental Protocols
Phase 1: Synthesis of the Imidazoline Scaffold
Objective: Synthesis of 3-(1-propyl-4,5-dihydro-1H-imidazol-2-yl)propanoic acid. Mechanism: Nucleophilic attack of the diamine on the anhydride, followed by thermal dehydration.
-
Reagents:
-
Succinic Anhydride (1.0 equiv)
-
N-Propylethylenediamine (1.05 equiv)
-
Solvent: Toluene (Reagent Grade)
-
-
Equipment: 3-Neck Round Bottom Flask, Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer.
Step-by-Step Protocol:
-
Charge: Load Succinic Anhydride (100 g, 1.0 mol) into the flask containing Toluene (1.0 L). Result is a suspension.
-
Addition: Add N-Propylethylenediamine (107 g, 1.05 mol) dropwise over 30 minutes. Note: Reaction is exothermic; maintain temperature <60°C.
-
Reflux: Heat the mixture to reflux (110°C). The initial amide formation is rapid.
-
Dehydration: Continue reflux with a Dean-Stark trap to remove the theoretical amount of water (~18 mL). The reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Work-up: Cool the mixture to room temperature. The product (imidazoline acid) often precipitates as a zwitterionic solid or thick oil.
-
Isolation: Decant the toluene. If oil, wash with hexanes. If solid, filter and dry.
-
Yield Expectation: 85–90%
-
Checkpoint: 1H NMR should show the loss of the amide NH signal and the formation of the imidazoline ring (
signals at ~3.5-3.8 ppm).
-
Phase 2: Esterification
Objective: Conversion of the carboxylic acid tail to the ethyl ester.
-
Reagents:
-
Crude Imidazoline Acid (from Phase 1)
-
Ethanol (Absolute, excess)
-
Sulfuric Acid (Catalytic, 0.1 equiv) or Thionyl Chloride (1.1 equiv)
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude acid in Ethanol (5 vol).
-
Catalysis: Add concentrated
(0.1 equiv) slowly. -
Reflux: Heat to reflux for 4 hours. Monitor by TLC or LCMS for disappearance of the acid.
-
Neutralization: Cool to 0°C. Neutralize with saturated
or ethanolic to pH 8. -
Concentration: Remove ethanol under reduced pressure.
-
Extraction: Resuspend residue in DCM/Water. Extract organic layer, dry over
, and concentrate.-
Product: Ethyl 3-(1-propyl-4,5-dihydro-1H-imidazol-2-yl)propanoate.
-
Phase 3: Oxidative Dehydrogenation (Aromatization)
Objective: Conversion of the imidazoline to the final imidazole target.[1] Method Selection: While Pd/C is standard for industrial hydrogenation, the dehydrogenation is efficiently performed using DMSO/Iodine (mild, metal-free) or Activated Carbon/Oxygen . The DMSO/Iodine method is selected here for its reliability and high yield in batch reactors.
-
Reagents:
-
Imidazoline Ester (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Potassium Carbonate (
) (1.5 equiv) -
Solvent: DMSO (Dimethyl sulfoxide)[2]
-
Step-by-Step Protocol:
-
Charge: Dissolve the Imidazoline Ester in DMSO (5 vol).
-
Addition: Add
followed by Iodine.[3] -
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Quench: Cool to RT. Pour into ice water containing Sodium Thiosulfate (
) to quench excess iodine (color change from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine. Dry and concentrate.
-
Final Polish: Distillation (high vacuum) or Flash Chromatography (DCM/MeOH) if necessary.
Quantitative Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Esterification) | Phase 3 (Aromatization) |
| Limiting Reagent | Succinic Anhydride | Imidazoline Acid | Imidazoline Ester |
| Solvent System | Toluene (Azeotropic) | Ethanol (Anhydrous) | DMSO |
| Temp / Time | 110°C / 6 h | 78°C / 4 h | 100°C / 14 h |
| Typical Yield | 88% | 92% | 75-80% |
| Critical impurity | Linear diamide (if diamine excess) | Unreacted Acid | Over-oxidized side products |
| Atom Economy | High (-H2O) | Moderate (-H2O) | Moderate (-H2) |
Safety & Troubleshooting (Self-Validating Systems)
-
Self-Validation 1 (Water Evolution): In Phase 1, the volume of water collected in the Dean-Stark trap is a direct stoichiometric indicator of reaction progress. If water volume < 90% theoretical, extend reflux.
-
Self-Validation 2 (Iodine Quench): In Phase 3, the persistence of iodine color indicates incomplete consumption or excess reagent. The thiosulfate quench provides a visual endpoint (decolorization) ensuring no oxidant carries over to workup.
-
Thermal Hazard: The reaction of anhydride with amine is exothermic. On scale >1kg, controlled addition (dosing) of the amine is mandatory to prevent thermal runaway.
References
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000).[2][6] New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis.
-
Ishihara, M., & Togo, H. (2006).[3] An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett.
-
Frantz, D. E., et al. (2004). Synthesis of substituted imidazoles via organocatalysis. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 3. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]
- 4. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Welcome to the dedicated technical support guide for the synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for maximal yield and purity.
The synthesis of this molecule is fundamentally a two-stage process: the formation of the C2-substituted imidazole core, ethyl 3-(1H-imidazol-2-yl)propanoate, followed by the N-alkylation of the imidazole ring with a propyl group. This guide will focus predominantly on the optimization of the second, often more challenging, N-alkylation step.
Proposed Synthetic Pathway
The logical pathway to the target compound involves the N-alkylation of a readily accessible imidazole precursor. The overall transformation is outlined below.
Caption: General two-step synthetic approach to the target molecule.
Troubleshooting Guide: The N-Alkylation Step
This section addresses the most common challenges encountered during the N-propylation of the imidazole precursor.
Question: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve the outcome?
Answer: Low conversion in the N-alkylation of an imidazole is a frequent issue that typically stems from four key areas: incomplete deprotonation of the imidazole nitrogen, insufficient reactivity of the alkylating agent, suboptimal reaction temperature, or an inappropriate solvent system.
-
Evaluate the Base and Solvent System: The reaction proceeds via nucleophilic attack of the imidazolide anion on the propyl halide. Generation of this anion is paramount.
-
Strong, Non-Nucleophilic Bases: For complete and rapid deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1][2] This ensures the imidazole is fully converted to its more nucleophilic conjugate base.
-
Weaker Inorganic Bases: In many cases, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient, particularly with more reactive alkylating agents.[2] Cs₂CO₃ is often noted for its high efficacy, which is attributed to its high solubility in organic solvents and the "cesium effect."
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are standard choices as they effectively solubilize the imidazolide anion and promote Sₙ2 reaction pathways.[1][2]
-
-
Assess the Alkylating Agent: The leaving group on the propyl chain is critical.
-
The reactivity order for alkyl halides is I > Br > Cl .[1] If you are using 1-chloropropane and observing low reactivity, switching to 1-bromopropane or 1-iodopropane will significantly increase the reaction rate.
-
-
Optimize Reaction Temperature: Temperature influences reaction kinetics.
-
N-alkylations of imidazoles can be performed from room temperature up to 140°C.[1] If your reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 60-80°C) will increase the rate. However, be aware that excessive heat can lead to side product formation.
-
Caption: Decision flowchart for troubleshooting low N-alkylation yield.
Question: I am observing the formation of an unexpected major byproduct. What could it be?
Answer: The most likely byproduct is the N1,N3-dipropylated imidazolium salt. This occurs when the initially formed product, which is still nucleophilic, undergoes a second alkylation.
-
Cause: This is typically caused by using a large excess of the alkylating agent or applying overly harsh reaction conditions (e.g., very high temperatures for extended periods).
-
Solution:
-
Stoichiometry: Use a carefully controlled amount of the propyl halide, typically between 1.05 and 1.2 equivalents relative to the imidazole starting material.
-
Monitoring: Follow the reaction progress by TLC or LC-MS to avoid letting it run for an unnecessarily long time after the starting material has been consumed.
-
Question: I am having difficulty purifying my final product. What are some effective strategies?
Answer: Purification challenges often involve separating the desired product from unreacted starting material, the base, and high-boiling solvents.
-
Removal of Base/Salts: Perform a standard aqueous workup. After the reaction is complete, quench cautiously with water, extract your product into an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and then brine to remove inorganic salts.
-
Separation from Starting Material: The starting material (un-alkylated imidazole) and the N-propylated product often have a sufficient polarity difference to be separated by flash column chromatography on silica gel.[3] A gradient elution system, such as hexane/ethyl acetate, is typically effective.
-
Removal of High-Boiling Solvents: If you used DMF or DMSO, they can be difficult to remove completely on a rotary evaporator. To remove residual DMF, you can co-evaporate with a higher-boiling non-polar solvent like toluene or perform multiple extractions with water. For DMSO, extensive washing of the organic extract with water is required.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity not a major concern in this specific synthesis? A1: The precursor, ethyl 3-(1H-imidazol-2-yl)propanoate, is symmetrical with respect to the two nitrogen atoms (N1 and N3). Therefore, alkylation at either nitrogen results in the same product. This simplifies the reaction significantly, as challenges with regioselectivity are a major concern in unsymmetrically substituted imidazoles.[3][4][5]
Q2: What are the key parameters to optimize for maximizing yield? A2: The three most critical, interconnected parameters are the choice of base, the reactivity of the alkylating agent, and the reaction temperature. A strong base with a reactive alkylating agent may allow for lower reaction temperatures and shorter times, minimizing side product formation.[1][2]
| Parameter | Low Reactivity System | High Reactivity System | Rationale |
| Base | NaH, Cs₂CO₃ | K₂CO₃, KOH | Stronger bases are needed to generate sufficient imidazolide anion from less reactive systems.[2] |
| Alkylating Agent | 1-Chloropropane | 1-Iodopropane | The C-I bond is weaker and iodide is a better leaving group than Cl⁻ or Br⁻.[1] |
| Solvent | DMF, DMSO | THF, Acetonitrile | High-polarity solvents can better stabilize the transition state for less reactive partners.[1] |
| Temperature | 80 - 120 °C | Room Temp - 60 °C | Higher thermal energy is required to overcome the activation energy barrier for slower reactions.[1] |
Q3: Can microwave-assisted synthesis be used for this N-alkylation? A3: Yes, microwave-assisted synthesis is an excellent technique for this type of reaction. It often leads to dramatically reduced reaction times, cleaner reaction profiles, and improved yields by providing efficient and uniform heating.[4]
Experimental Protocol: N-Alkylation of Ethyl 3-(1H-imidazol-2-yl)propanoate
This protocol is a generalized procedure based on established methods for imidazole N-alkylation.[1][2]
Materials:
-
Ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromopropane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask. Stir the solution under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add 1-bromopropane (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 50-60°C.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Mechanism of N-Alkylation
The reaction follows a classical two-step Sₙ2 pathway.
Caption: The two-step mechanism for imidazole N-alkylation.
References
- BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
- Reddit. This is why selective N-alkylation of imidazoles is difficult. (2023).
- ThalesNano. Optimization of N-alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring.
- BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- ResearchGate. Optimization of reaction conditions. [a].
- BenchChem. Technical Support Center: Optimizing Reaction Conditions for Pentyl-Imidazole Derivatives.
- PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
- ResearchGate. N-alkylation of imidazole by alkaline carbons.
- Wikipedia. Corey–Seebach reaction.
- University of Otago. N-Alkylation of imidazoles.
Sources
resolving regioselectivity issues in 1-propyl vs 3-propyl imidazole alkylation
A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Regioselectivity Issues in the Alkylation of N-Propyl Imidazoles
Welcome to our dedicated technical support center focused on a persistent challenge in synthetic chemistry: controlling the regioselectivity of N-alkylation in substituted imidazole systems. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical insights into navigating the complexities of obtaining your desired 1,3-disubstituted imidazolium salt. We will move beyond simple procedural lists to explore the underlying principles that govern these reactions, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise when tackling the alkylation of N-substituted imidazoles.
Q1: What are the primary factors that dictate the regioselectivity of alkylation on an N-propyl substituted imidazole?
A1: The regioselectivity of the second N-alkylation on a substituted N-propyl imidazole ring is primarily governed by a delicate interplay of three key factors:
-
Electronic Effects: The electron density at the remaining unsubstituted nitrogen atom is a critical determinant. Electron-donating groups on the imidazole ring will increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups will decrease it, potentially favoring alkylation at a more distant nitrogen.[1]
-
Steric Hindrance: The size of both the substituents already present on the imidazole ring and the incoming alkylating agent plays a significant role.[1] A bulky substituent near one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, directing the substitution to the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the outcome of the reaction. These factors can affect the tautomeric equilibrium of the starting material and the nature of the reactive intermediate.[2][3]
Q2: I'm trying to alkylate 1-propylimidazole. Why am I not seeing two different regioisomers?
A2: This is an excellent question that highlights a key aspect of imidazole chemistry. 1-Propylimidazole itself is a symmetrical molecule with respect to its nitrogen atoms once the proton is removed. Alkylation will lead to a single product, the 1,3-dipropylimidazolium salt. The issue of regioselectivity arises when the imidazole ring is unsymmetrically substituted on its carbon atoms (at positions 2, 4, or 5). For example, if you start with 4-methyl-1-propylimidazole, the two nitrogen atoms are no longer in equivalent environments, and alkylation can occur at either the N1 or N3 position, leading to two different regioisomers.
Q3: What is tautomerism, and how does it affect the alkylation of N-substituted imidazoles?
A3: Tautomerism refers to the migration of a proton between the two nitrogen atoms of the imidazole ring. In an unsymmetrically substituted imidazole, this results in two distinct tautomers that are in equilibrium. The position of this equilibrium can be influenced by the nature of the substituents and the solvent.[1] The alkylation reaction can then proceed from either tautomer, and the relative rates of alkylation of each tautomer will determine the final product ratio. Understanding and controlling this tautomeric equilibrium is often key to achieving high regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific experimental challenges you may encounter.
Problem 1: My alkylation of 4-methyl-1-propylimidazole is giving a nearly 1:1 mixture of the two possible regioisomers. How can I improve the selectivity?
Analysis: A lack of selectivity often indicates that the electronic and steric factors governing the reaction are not strongly biased towards one nitrogen over the other under your current conditions.
Troubleshooting Steps:
-
Evaluate Steric Hindrance:
-
Increase the bulk of the alkylating agent: If you are using a small alkylating agent (e.g., methyl iodide), consider switching to a bulkier one (e.g., isopropyl bromide or benzyl bromide). The increased steric demand of the incoming electrophile will favor attack at the less hindered nitrogen atom.[1]
-
Consider the position of the existing substituent: In 4-methyl-1-propylimidazole, the methyl group at C4 will exert some steric influence on the adjacent nitrogen (N3).
-
-
Manipulate Electronic Effects:
-
This is often less straightforward to modify post-synthesis of your starting material. However, if you are designing a synthesis from scratch, consider introducing an electron-withdrawing group at a position that will deactivate the undesired nitrogen for alkylation.
-
-
Optimize Reaction Conditions:
-
Choice of Base and Solvent: This is often the most practical and powerful tool for influencing regioselectivity.
-
Weak Base/Polar Protic Solvent (e.g., K₂CO₃ in Ethanol): These conditions can favor the thermodynamically more stable product, which may or may not be the desired regioisomer.
-
Strong Base/Polar Aprotic Solvent (e.g., NaH in THF or DMF): Strong bases will completely deprotonate the imidazole, forming the imidazolate anion. The regioselectivity will then be governed by the inherent nucleophilicity of the two nitrogen atoms, which is influenced by steric and electronic factors. Some studies have shown that NaH in THF can favor N1 alkylation in certain systems.[4]
-
-
Problem 2: The reaction is very slow, and I am getting a low yield of the desired dialkylated product.
Analysis: Slow reaction rates and low yields can stem from several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase the Reactivity of the Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. If you are using a less reactive halide, consider switching to a more reactive one.
-
Increase the Reaction Temperature: Gently increasing the reaction temperature can often improve the rate of reaction. However, be cautious, as higher temperatures can sometimes lead to decreased selectivity or the formation of side products.
-
Ensure Anhydrous Conditions: When using strong bases like sodium hydride, it is crucial to use anhydrous solvents and reagents. Any water present will quench the base and reduce its effectiveness.
-
Choice of Base: Ensure the base is strong enough to deprotonate the imidazole effectively. For many imidazoles, a carbonate base may not be sufficient, and a stronger base like an alkali metal hydroxide or sodium hydride may be necessary.[5]
Experimental Protocols
Below are two general protocols for the N-alkylation of a substituted N-propylimidazole, designed to favor different regioisomers based on the principles discussed above.
Protocol 1: Kinetically Controlled Alkylation Favoring the Less Sterically Hindered Nitrogen
This protocol aims to exploit steric hindrance to direct the alkylation.
Materials:
-
Substituted N-propylimidazole (e.g., 4-methyl-1-propylimidazole)
-
Bulky alkylating agent (e.g., isopropyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted N-propylimidazole (1.0 eq).
-
Dissolve the imidazole in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the bulky alkylating agent (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[6]
Protocol 2: Thermodynamically Controlled Alkylation
This protocol uses conditions that may allow for equilibration to the more stable product.
Materials:
-
Substituted N-propylimidazole
-
Alkylating agent (e.g., propyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To a round-bottom flask, add the substituted N-propylimidazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Add DMF and stir the suspension at room temperature.
-
Add the alkylating agent (1.1 eq) and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.[6]
Data Presentation and Visualization
Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data)
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Ratio of Regioisomer A:B |
| 1 | K₂CO₃ | Acetonitrile | Propyl bromide | 80 | 60:40 |
| 2 | NaH | THF | Propyl bromide | 25 | 75:25 |
| 3 | NaH | THF | Isopropyl bromide | 25 | 90:10 |
| 4 | Cs₂CO₃ | DMF | Propyl bromide | 25 | 55:45 |
Diagrams
Caption: General mechanism of imidazole N-alkylation.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- Process for preparing 1-alkylimidazoles. (n.d.). Google Patents.
-
On the Mesophase Formation of 1,3-Dialkylimidazolium Ionic Liquids. (2013). Crystal Growth & Design, 13(7), 3068–3077. [Link]
-
Negative effect and removal of trace amounts of 1,3-dialkylimidazolium ionic liquids in samples from biorefineries. (2022). Green Chemistry, 24(2), 755-764. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 2008–2021. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 2008-2021. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2014). Beilstein Journal of Organic Chemistry, 10, 2358–2366. [Link]
-
N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved February 12, 2026, from [Link]
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. Retrieved February 12, 2026, from [Link]
-
1H-NMR chemical shift values of 1,3-dibutylimidazolium salt [bbim][A]... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (2025). BenchChem.
- Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. (n.d.). Google Patents.
-
15N NMR spectra of some ionic liquids based on 1,3-disubstituted imidazolium cations. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
- Application Notes and Protocols: N-alkylation of 8-Methyl-1H-naphtho[1,2-d]imidazole for Functionaliz
-
A new method for N‐alkylation of imidazoles and benzimidazoles. (1983). Synthetic Communications, 13(10), 847-852. [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. Retrieved February 12, 2026, from [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2021). Molecules, 26(16), 4948. [Link]
- Technical Support Center: Purification of Imidazole Deriv
-
NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. (2020). Molecules, 25(24), 5948. [Link]
-
Alkylimidazoles. (2020). Encyclopedia. [Link]
-
Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 2008-2021. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2021). Molecules, 26(17), 5195. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Geometric and Electronic Effects in the Binding Affinity of Imidazole-Based N-Heterocyclic Carbenes to Cu(100). (2023). The Journal of Physical Chemistry C, 127(31), 15458–15467. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Scope and limitation: alkylation of imidazole backbone using alkyl... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- N-Alkylation of Some Imidazopyridines. (2021). FABAD Journal of Pharmaceutical Sciences, 46(1), 1-8.
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
-
The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (2015). AAPS PharmSciTech, 16(5), 1083–1089. [Link]
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022). Eng, 3(3), 369-381. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). ChemistrySelect, 9(21), e202400891. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]
-
Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. (2005). Green Chemistry, 7(10), 707-710. [Link]
-
Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. (2022). Polymers, 14(17), 3634. [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Case ID: IMID-EST-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Overview
Subject Molecule: Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Physicochemical Profile:
-
Core Structure: Imidazole ring (Heterocyclic aromatic).[1]
-
Key Functional Groups:
The Core Problem:
The unprotonated N3 nitrogen of the imidazole ring acts as a Lewis base. Standard silica gel (
-
Interaction: The basic imidazole nitrogen hydrogen-bonds or protonates upon contact with acidic silanols.
-
Symptom: This reversible but strong adsorption causes peak tailing (streaking) , poor resolution, and irreversible mass loss (compound "sticking" to the column).[1]
Troubleshooting Guides & FAQs
Issue 1: "My product streaks on the TLC plate and elutes as a broad, tailing band."
Diagnosis: Uncontrolled acid-base interaction between the imidazole N3 and silica silanols.
Corrective Protocol: The "Amine Modifier" Method You must neutralize the silica surface before and during the run.
-
Step 1: Mobile Phase Modification Add 1% (v/v) Triethylamine (TEA) to your mobile phase.[1]
-
Mechanism:[2][3] TEA is a stronger base than your imidazole derivative.[1] It saturates the acidic silanol sites, effectively "capping" them.[1] This forces your product to partition based on polarity rather than acid-base chemistry.[1]
-
Recommended Solvent System:
-
Solvent A: Dichloromethane (DCM) + 1% TEA
-
Solvent B: Methanol (MeOH) + 1% TEA
-
Gradient: 0% → 10% B over 15 CV (Column Volumes).[1]
-
-
-
Step 2: Column Pre-Treatment (Critical) Do not just run the mobile phase.[1] You must equilibrate the column.[1][4]
-
Flush the column with 3 CV of the starting mobile phase (containing TEA) before loading your sample.
-
This ensures the entire silica bed is deactivated before your compound enters.[1]
-
Warning: Do not use acetic acid or formic acid.[1] Acidic modifiers will protonate the imidazole, forming a salt that will stick permanently to normal phase silica.[1]
Issue 2: "I used Triethylamine (TEA), but now I see TEA salts in my NMR."
Diagnosis: TEA has a high boiling point (89°C) and can form salts that are difficult to remove via rotary evaporation alone.[1]
Corrective Protocol: TEA Removal Strategies Since your molecule contains an ester, you must avoid strong acid washes which could cause hydrolysis.[1]
-
Option A: Azeotropic Evaporation (Gentlest)
-
Option B: The "Ammonia Swap" (Cleaner) Instead of TEA, use Ammonium Hydroxide (
) .
Issue 3: "The separation is still poor. Is there an alternative to Silica?"
Diagnosis: The interaction with silica is too strong, or the impurities (likely starting material 1-propylimidazole) have similar Rf values.
Corrective Protocol: Stationary Phase Switching
| Stationary Phase | Why Use It? | Protocol Adjustment |
| Amine-Functionalized Silica (KP-NH) | The surface is already chemically bonded with amines. It is basic. No TEA required. | Run in Hexane/Ethyl Acetate gradients.[1][5] The compound will behave more lipophilically.[1] |
| Basic Alumina (Activity III) | Alumina is amphoteric but can be purchased in "Basic" form.[1] It repels the basic imidazole, preventing tailing.[1] | Use DCM/MeOH or EtOAc/Hexane .[1][5] Note: Alumina has lower theoretical plate count (resolution) than silica.[1] |
| Reverse Phase (C18) | Uses hydrophobic interaction, ignoring the silanol issue.[1] | Buffer is Key: Use 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.[1] High pH keeps the imidazole unprotonated (neutral).[1] |
Experimental Workflow & Decision Logic
The following diagram outlines the decision process for purifying basic imidazole derivatives.
Figure 1: Purification Workflow for Basic Imidazole Derivatives. Note the critical step of adding TEA to both TLC and Column solvents.
Standardized Protocol: Silica Gel Flash Chromatography
Objective: Purify 500 mg of crude Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Materials:
-
Silica Gel 60 (230-400 mesh).[1]
-
Solvents: DCM (HPLC Grade), Methanol, Triethylamine (TEA).[1]
-
Column: 12g or 24g cartridge (or glass column equivalent).
Step-by-Step:
-
TLC Optimization:
-
Column Equilibration (The "Pre-Coat"):
-
Sample Loading:
-
Elution Gradient:
-
Fraction Analysis:
References & Grounding
-
Biotage. "Strategies for the Purification of Basic Compounds."[1] Biotage Knowledge Base.[1] Available at: [Link] (Accessed 2024).[1]
-
Teledyne ISCO. "Flash Chromatography Guide: Purifying Amines." Teledyne ISCO Applications. Available at: [Link] (Accessed 2024).[1]
-
Reich, H. J. "Chromatography Tips: Deactivation of Silica Gel."[1] University of Wisconsin-Madison Chemistry.[1] Available at: [Link] (Accessed 2024).[1]
Disclaimer: This guide assumes standard laboratory safety protocols. Triethylamine is volatile and toxic; use in a fume hood.[1] Ethyl esters are stable but avoid prolonged exposure to strong bases.
Sources
troubleshooting ester hydrolysis side reactions in imidazole derivatives
Technical Support Center: Imidazole Derivatives
Guide: Troubleshooting Ester Hydrolysis Side Reactions
Welcome to the technical support center for scientists and researchers working with imidazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common but often frustrating side reaction of ester hydrolysis. This guide is structured in a question-and-answer format to directly address the challenges you may face during synthesis, purification, and storage.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles governing the instability of esters in the presence of an imidazole moiety. Understanding why it happens is the first step to preventing it.
Q1: Why are my ester-containing imidazole derivatives so susceptible to hydrolysis?
The imidazole ring itself is the primary culprit. Unlike simple esters, which require strong acid or base catalysis to hydrolyze at a significant rate, your compound has an intramolecular catalyst built-in.[1] The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring makes it an effective nucleophile or general base, actively promoting the breakdown of the nearby ester group.[2][3] This phenomenon is well-documented and is even exploited in biomimetic chemistry to create enzyme mimics.[4][5]
Q2: What are the specific chemical mechanisms driving this hydrolysis?
There are two primary, kinetically significant pathways by which the imidazole ring catalyzes ester hydrolysis. The operative pathway can depend on factors like pH, solvent, and the specific structure of your molecule.
-
Nucleophilic Catalysis: The imidazole nitrogen directly attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy N-acylimidazolium intermediate. This intermediate is highly reactive and is rapidly hydrolyzed by water to yield the carboxylic acid and regenerate the imidazole catalyst.[2][3] This pathway is often observed when the imidazole is a strong nucleophile.
-
General Base Catalysis: The imidazole acts as a Brønsted base, abstracting a proton from a water molecule. This enhances the nucleophilicity of the water molecule (effectively generating a hydroxide-like species), which then attacks the ester carbonyl.[6][7] This mechanism is favored when the imidazole is sterically hindered or when its nucleophilicity is reduced.
To visualize these competing mechanisms, consider the following diagram:
Caption: Mechanisms of Imidazole-Catalyzed Ester Hydrolysis.
Q3: What experimental factors have the greatest impact on the rate of hydrolysis?
Controlling the rate of this unwanted side reaction hinges on managing four key parameters: pH, temperature, solvent, and molecular structure.
| Factor | Effect on Hydrolysis Rate | Causality |
| pH | High Impact. Rate increases significantly as pH approaches and exceeds the pKa of the imidazole ring (typically ~7).[4] | The catalytically active species is the neutral, unprotonated form of imidazole. At low pH, the imidazole is protonated and its nucleophilicity is quenched.[8] |
| Temperature | High Impact. Rate increases with temperature. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly.[9][10] |
| Solvent | Medium to High Impact. Protic solvents, especially water, accelerate hydrolysis. | Water is a reactant in the hydrolysis mechanism. Minimizing its presence is critical. Anhydrous organic solvents are preferred.[10][11] |
| Steric Hindrance | Medium Impact. Bulky chemical groups near the ester or on the imidazole ring can decrease the rate. | Steric bulk can physically block the imidazole nitrogen from attacking the ester carbonyl or prevent water from approaching the reaction center.[12] |
Part 2: Troubleshooting Guide - Diagnosis and Practical Solutions
This section provides actionable advice for specific problems encountered in the lab.
Scenario 1: Product Loss During Reaction or Workup
Q: My reaction yield is consistently low, and I suspect my product is hydrolyzing. How can I confirm this?
A: You must monitor the reaction progress and the workup process analytically. A simple time-course experiment is the most direct method.
-
Diagnostic Approach: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Set up your primary reaction as usual.
-
At regular intervals (e.g., t=0, 1h, 3h, 6h, and post-workup), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting in cold acetonitrile).
-
Analyze the samples by HPLC/LC-MS. Look for the appearance and growth of a new peak corresponding to the mass of the hydrolyzed carboxylic acid product. A decrease in the area of your desired product peak concurrent with the growth of the acid peak is strong evidence of hydrolysis.[4][13]
-
Q: How can I minimize ester hydrolysis during the reaction itself?
A: The key is to control the reaction environment rigorously.
-
Ensure Anhydrous Conditions: This is the most critical step. Use freshly distilled, anhydrous solvents. Flame-dry your glassware under vacuum or oven-dry it overnight. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system.[10]
-
Control the Temperature: If your primary reaction allows, run it at the lowest possible temperature that still affords a reasonable reaction rate. Consider cooling the reaction to 0 °C or even lower.
-
pH Control (if applicable): If your reaction involves aqueous or protic media and can tolerate it, consider buffering the solution to a slightly acidic pH (e.g., pH 5-6). This keeps the imidazole ring protonated and "deactivated" as a catalyst.[4][8]
Q: My product appears stable in the reaction mixture (by TLC/LC-MS), but I lose a significant amount during the aqueous workup. What strategies can I use?
A: An aqueous workup is often the step where hydrolysis is most rampant. The goal is to minimize the product's contact time with water, especially under non-ideal pH conditions.[14]
-
Strategy 1: Minimize Contact Time: Perform the aqueous extraction quickly and on ice. Do not let the layers sit in the separatory funnel for extended periods.
-
Strategy 2: Use Buffered Washes: Avoid washing with plain deionized water. Instead, use a chilled, weakly acidic buffer (e.g., pH 5-6 citrate or phosphate buffer) to keep the imidazole protonated. If your molecule is sensitive to acid, use a saturated sodium chloride (brine) wash, which can help reduce the amount of dissolved water in the organic layer.[15]
-
Strategy 3: Non-Aqueous Workup: If the product is extremely sensitive, avoid an aqueous workup altogether.
-
If your reaction byproducts are solids, you may be able to simply filter the reaction mixture through a pad of celite or silica gel, wash with a dry organic solvent, and concentrate the filtrate.
-
If impurities are non-polar, consider direct purification by flash chromatography after removing the solvent in vacuo.
-
Below is a decision-making workflow for troubleshooting product loss.
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- 13. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Stabilizing Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Here is the technical support center for improving the storage stability of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Introduction: Welcome to the dedicated technical guide for ensuring the long-term stability of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. This molecule, possessing both an ester functional group and an imidazole heterocycle, is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and the overall success of research and development projects. This guide provides in-depth, evidence-based answers and protocols to help you proactively manage and troubleshoot stability challenges.
Part 1: Frequently Asked Questions (FAQs) on Core Stability Issues
This section addresses the fundamental "what" and "why" of degradation for this compound.
Question 1: I've observed a new peak in my HPLC analysis and a slight discoloration of my stored sample. What are the most likely causes?
Answer: The appearance of new chromatographic peaks and changes in appearance are classic indicators of chemical degradation. For Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, there are two primary degradation pathways you should suspect, based on its molecular structure:
-
Ester Hydrolysis: The ethyl propanoate group is an ester, which is susceptible to hydrolysis—a reaction with water that cleaves the ester bond.[1] This reaction breaks the molecule into its parent carboxylic acid (3-(1-propyl-1H-imidazol-2-yl)propanoic acid) and ethanol. This is one of the most common degradation routes for ester-containing compounds, especially if the sample has been exposed to moisture or non-neutral pH conditions.[2][3][4]
-
Imidazole Ring Degradation: The imidazole ring, while generally stable, can be susceptible to oxidation and photodegradation.[5][6] Photo-oxidation can occur upon exposure to light, particularly UV radiation, leading to complex ring-opened products or other chromophoric (color-producing) species.[6]
The discoloration is often a result of the formation of these minor degradation products, which may have different light-absorbing properties than the parent molecule.
Caption: Key degradation pathways for the target molecule.
Question 2: How significant are trace amounts of water and atmospheric oxygen for the stability of my solid compound?
Answer: Highly significant. Even for a compound that appears as a dry solid, stability can be compromised by environmental factors.
-
Moisture and Hydrolysis: The imidazole moiety is known to be hygroscopic, meaning it can readily absorb moisture from the air.[5] This absorbed water can then act as a reactant for the slow hydrolysis of the ester group, even in the solid state.[7] Over time, this leads to a gradual loss of purity. Minimizing exposure to humidity is crucial for preventing ester hydrolysis.[1]
-
Oxygen and Oxidation: While solid-state oxidation is generally slower than in solution, long-term exposure to atmospheric oxygen can still lead to the formation of oxidative degradants, particularly if catalyzed by light or trace metal impurities.
Therefore, storing the solid compound under a dry, inert atmosphere (like nitrogen or argon) is a critical preventative measure.
Part 2: Troubleshooting Guide for Storage & Handling
This section provides actionable solutions to common storage problems.
Question 3: What are the optimal temperature, atmosphere, and light conditions for long-term storage?
Answer: Based on the compound's functional groups, a multi-faceted approach to storage is required to minimize all potential degradation reactions. The hierarchy of importance is generally Moisture > Light > Temperature > Atmosphere.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic energy of molecules, significantly slowing the rate of all chemical reactions, including hydrolysis and oxidation.[8][9] For hydrolytically labile polymers, lower storage temperatures correspond to decreased degradation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen to prevent oxidation and, more importantly, displaces ambient moisture to prevent hydrolysis.[8] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation, a known pathway for imidazole-containing compounds.[6][10] The use of amber glass or opaque containers is essential. |
| Moisture | Store in a Desiccated Environment | The primary driver of ester hydrolysis is water.[1] Storing in a desiccator or using moisture-proof packaging is critical, especially for the hygroscopic imidazole moiety.[5] |
Question 4: I need to store my compound in solution for a few days. What solvent and pH should I use?
Answer: Solution stability is often more challenging than solid-state stability.
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane if your experimental workflow allows. Avoid protic solvents like methanol or ethanol if possible, as they can participate in transesterification. If an aqueous buffer is required, prepare it fresh and use it immediately.
-
pH Control: Ester hydrolysis is catalyzed by both acid and base.[11][12] The rate of hydrolysis is typically at its minimum in the pH range of 4-5. Strongly acidic (pH < 3) or alkaline (pH > 8) conditions will dramatically accelerate degradation.[1][2] Buffer your solution if possible and always measure the pH.
Caption: Troubleshooting workflow for stability issues.
Question 5: What type of container material is best for storing this compound?
Answer: The choice of container is critical to prevent contamination and degradation.
-
Recommended:
-
Type 1 Borosilicate Glass (Amber): This is the gold standard. It is highly inert and the amber color provides protection from UV light.
-
Polypropylene (PP): Offers excellent chemical resistance to a wide range of chemicals including esters, acids, and bases, making it a suitable and cost-effective plastic alternative.[13]
-
-
Use with Caution:
-
High-Density Polyethylene (HDPE): Generally good chemical resistance, but can be less resistant than polypropylene to certain organic compounds over long periods.[14]
-
-
Avoid:
-
Polystyrene or other less robust plastics: These can degrade or leach impurities into the sample.
-
| Material | Compatibility | Rationale |
| Borosilicate Glass (Amber) | Excellent | Inert, provides UV protection. |
| Polypropylene (PP) | Excellent | Rigid and resistant to most acids, bases, and esters.[13] |
| HDPE | Good | Good resistance, but verify for your specific solvent system.[14] |
| LDPE | Fair | Less rigid and may have higher permeability than HDPE/PP. |
| Polystyrene (PS) | Not Recommended | Poor solvent resistance. |
| Polycarbonate (PC) | Not Recommended | Can be susceptible to hydrolysis and attack by esters. |
Part 3: Protocols for Stability Assessment
This section provides standardized procedures for handling and testing your compound.
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol minimizes exposure to destabilizing environmental factors.
-
Preparation: Move the main stock container of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate from cold storage to a glove box or a desiccator with a dry, inert atmosphere (Argon or Nitrogen). Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Aliquoting: In the inert atmosphere, weigh the desired amount of the compound into smaller, appropriately sized amber glass or polypropylene vials.
-
Sealing: Tightly seal the vials with PTFE-lined caps. PTFE provides a highly inert barrier.
-
Backfilling: If possible, backfill the headspace of each aliquot vial with Argon or Nitrogen before final sealing.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), date, and storage conditions.
-
Storage: Place the aliquots in a freezer at ≤ -20°C, organized in a secondary container to protect them from physical shock.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods, as outlined by ICH guidelines.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[16] Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[16] Keep at room temperature or gently heat (40°C) as base hydrolysis is often rapid.[3] Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[16] Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Store the compound as a solid in a vial at 80°C.[16] At specified time points (e.g., 1, 3, 7 days), dissolve a sample for analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other appropriate transparent container) and solid sample to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Generic HPLC-UV Method for Purity Assessment
This method can be used as a starting point for monitoring the purity of your compound and detecting degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm; monitor at the λmax of the parent compound (e.g., ~230 nm and ~280 nm, typical for such structures).
-
Data Analysis: Calculate purity by peak area percentage. Degradation products will typically appear as new peaks, often with different retention times than the parent compound.
By implementing these guidelines and protocols, you can significantly improve the storage stability of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, ensuring the quality and reliability of your experimental data.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
- Imidazole - ChemBK. ChemBK.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Forced Degradation Study as per ICH Guidelines: Wh
- Imidazole | C3H4N2 | CID 795 - PubChem.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google.
- Choosing the Best Bottles for Chemical Storage. (2024). Qorpak.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). PubMed.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Imidazole, for molecular biology (I5513)
- IMIDAZOLE EXTRA PURE. Loba Chemie.
- Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.
- Imidazole - SAFETY D
- Analytical Techniques In Stability Testing. (2025).
- Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
- Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. (2018). PubMed.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
- TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED.
- Basic Hydrolysis of Esters - Saponific
- Ester Hydrolysis: Acid and Base-C
- core components of analytical method validation for small molecules-an overview. (2025). Google.
- Ester Hydrolysis. (2024). Save My Exams.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Ester hydrolysis. Wikipedia.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega.
- How Ashland's X-Tend 226 Ester Unlocks Sun Care Stability: Solving UV Filter Crystalliz
- Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals. (2025).
- Chemical Compatibility by Container Resin. CP Lab Safety.
- stability and degradation issues of 5-nitroso-1H-imidazole solutions. Benchchem.
- Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety.
- Storage Stability Study of Salicylate-based Poly(anhydride-esters). (2025).
- The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. (2025).
- Ethyl 4-[3-(1H-imidazol-1-yl)
- Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025). PMC - NIH.
- Effect of Unsaturation and Chain Length of Methyl Esters on the Corrosion Behavior of Aluminum. MDPI.
- Vials and Closures >> How to Use the Chemical Comp
- A Guide to Chemical Compatibility & Plastic Suitability. Valency Labs.
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- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
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Technical Support Guide: Solubilization & Stability of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Case ID: SOL-IMID-002 Compound Class: Lipophilic Basic Ester Primary Issue: Aqueous insolubility at physiological pH and hydrolytic instability.
The Core Challenge: Why won't it dissolve?
Before attempting a protocol, you must understand the physicochemical conflict within ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate . This molecule presents a "solubility paradox" common in medicinal chemistry intermediates:
-
The Basic Switch (Imidazole): The imidazole nitrogen (N-3) typically has a pKa range of 6.8 – 7.2 .
-
At pH < 6.0: The molecule is protonated (cationic) and highly water-soluble.
-
At pH > 7.0:[1] The molecule deprotonates to its neutral form.
-
-
The Lipophilic Burden: The 1-propyl group and the ethyl ester tail add significant lipophilicity (LogP > 2.0 estimated). Once the imidazole loses its charge at neutral pH, these hydrophobic domains dominate, causing the compound to "oil out" or precipitate immediately in aqueous buffers.
-
The Stability Trap: The ester bond is susceptible to hydrolysis.[2] Crucially, the neighboring imidazole group can act as an intramolecular general base catalyst , accelerating self-hydrolysis if the pH is too high or if the compound is left in solution for extended periods.
Decision Matrix: Selecting Your Protocol
Use this flowchart to determine the correct solubilization strategy based on your experimental constraints.
Detailed Protocols
Protocol A: Salt Formation (For Acid-Tolerant Assays)
Best for: Analytical standards, chemical synthesis, or assays where pH < 6 is acceptable.
The neutral free base is an oil or low-melting solid. Converting it to a hydrochloride salt locks it into a water-soluble cationic form.
-
Dissolution: Dissolve 10 mg of the compound in 1 mL of Ethanol .
-
Acidification: Add 1.1 equivalents of 1M HCl (aqueous or ethereal).
-
Evaporation (Optional): Remove solvent under vacuum to isolate the solid HCl salt.
-
Reconstitution: The resulting salt will dissolve freely in water or PBS (up to ~50 mM).
-
Warning: If you add this salt to a strong buffer at pH 7.4, it may precipitate as the free base regenerates.
-
Protocol B: The "Solvent Spike" (For Cell Culture)
Best for: High-throughput screening (HTS) or acute cellular assays.
Mechanism: Uses a water-miscible organic solvent to carry the lipophilic neutral form into the aqueous phase, relying on kinetic solubility.
-
Stock Prep: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Storage: Store at -20°C. DMSO is hygroscopic; water uptake accelerates ester hydrolysis.
-
-
Intermediate Dilution (Critical Step):
-
Do NOT pipette 100 mM stock directly into the cell media. This causes "precipitation shock" (local high concentration).
-
Prepare a 10x Working Solution in media containing 10% DMSO .
-
Example: To achieve 10 µM final conc, dilute stock to 100 µM in media+DMSO first.
-
-
Final Addition: Add the 10x Working Solution to your cells.
-
Final DMSO concentration: 1% (Ensure your cells tolerate this).
-
Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")
Best for: In vivo studies or DMSO-sensitive assays.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, hiding the lipophilic propyl/ethyl tail inside a cone, while the hydrophilic exterior interacts with water.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.
-
Compound Addition: Add the compound (as an oil or DMSO stock) to the vehicle.
-
Mixing: Vortex vigorously for 10 minutes or sonicate (bath sonicator) for 5 minutes.
-
Caution: Monitor temperature.[2] Heat > 40°C degrades the ester.
-
-
Filtration: Filter sterilize (0.22 µm). The resulting solution should be clear and stable at neutral pH.
Stability & Degradation (The "Hidden" Failure Mode)
Users often report that the compound "lost activity" after 24 hours. This is usually due to hydrolysis, not insolubility.
The Mechanism: The imidazole ring, when unprotonated (pH > 7), can act as a nucleophile or general base, attacking the ethyl ester. This converts the active ethyl ester into the inactive carboxylic acid derivative.
Stability Data Table:
| Condition | Estimated Half-Life (t1/2) | Recommendation |
| pH 4.0 (Acetate Buffer) | > 2 Weeks | Safe for storage (4°C) |
| pH 7.4 (PBS, 37°C) | 6 - 12 Hours | Use immediately ; do not store |
| pH 9.0 (Borate Buffer) | < 30 Minutes | Avoid completely |
| DMSO (Anhydrous) | > 6 Months | Ideal Stock (-20°C) |
Troubleshooting FAQ
Q: My solution turned cloudy immediately upon adding to PBS. Why? A: You likely experienced "precipitation shock." The neutral form of the molecule (dominant at pH 7.4) is insoluble.
-
Fix: Use Protocol C (Cyclodextrin) or ensure your DMSO concentration is sufficient to maintain solubility (though this is toxic to cells >1%). Alternatively, lower the pH of your buffer to 6.5 if the assay permits.
Q: Can I sonicate the solution to dissolve the particles? A: Only for short bursts (30 seconds).
-
Risk: Sonication generates local heat. Heating an ester in water (especially at neutral pH) accelerates hydrolysis. If you must sonicate, use an ice bath.
Q: I see a new peak in my HPLC traces after 24 hours. A: This is the hydrolysis product: 3-(1-propyl-1H-imidazol-2-yl)propanoic acid .
-
Verification: The new peak will be more polar (elutes earlier on Reverse Phase C18) and will have a mass of [M-28] (loss of ethyl group).
Q: Is the compound light sensitive? A: Imidazole derivatives are generally stable to ambient light, but esters can be sensitive to UV. Store in amber vials as a precaution, but hydrolysis is the primary degradation risk, not photolysis.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General principles of pKa-dependent solubility for lipophilic bases).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W. A. Benjamin, Inc.
-
PubChem. (n.d.). Compound Summary: Ethyl 3-(1H-imidazol-2-yl)propanoate derivatives. National Library of Medicine. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. Link
Sources
Technical Support Center: Optimization of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Synthesis
Ticket ID: IMID-PROP-002 Status: Open Subject: Minimizing Byproduct Formation & Polymerization Events Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely encountering difficulties in the synthesis of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Target 3 ). This intermediate is critical for the development of functionalized ionic liquids and specific pharmaceutical salts.
The most atom-economical route involves the C2-alkylation of 1-propylimidazole (1) with ethyl acrylate (2) via a thermal or catalytic Michael-type insertion. However, this reaction competes directly with the radical polymerization of ethyl acrylate, often resulting in a "gelled" reaction mixture or low yields due to C4/C5 isomerization.
This guide provides a self-validating protocol to suppress polymerization and ensure regioselectivity.
Triage: Diagnose Your Reaction Failure
Before proceeding, match your observation to the likely failure mode:
| Observation | Diagnosis | Root Cause | Immediate Action |
| Solid/Gel Formation | Polymerization | Radical chain reaction of ethyl acrylate. | Discard batch. Use Protocol A with inhibitors. |
| Low Yield (<30%) | Incomplete Conversion | Activation energy for C2-H insertion not met. | Increase Temp >120°C or use Lewis Acid (Yb(OTf)₃). |
| Multiple Spots (TLC) | Regio-isomerization | C4/C5 alkylation or bis-alkylation. | Reduce reaction time; lower temp slightly. |
| Carboxylic Acid Signal | Ester Hydrolysis | Moisture ingress. | Dry solvents; add molecular sieves. |
Visualizing the Reaction Landscape
The following pathway illustrates the competition between the desired C-H activation and the parasitic polymerization/isomerization pathways.
Figure 1: Reaction landscape showing the competition between thermodynamic C2-insertion and kinetic polymerization/isomerization.
Protocol A: The "Inhibited" Thermal Synthesis
This protocol is designed to suppress the radical polymerization of ethyl acrylate while providing sufficient thermal energy for the C2-H bond insertion.
Prerequisites:
-
Reagents: 1-Propylimidazole (freshly distilled), Ethyl Acrylate (stabilized), Hydroquinone or MEHQ (inhibitor).
-
Equipment: Sealed pressure tube or high-reflux condenser setup.
Step-by-Step Methodology
-
Inhibitor Check (The "Safety Net"):
-
Context: Commercial ethyl acrylate contains 10-200 ppm MEHQ (monomethyl ether hydroquinone). Do NOT remove this.
-
Action: Supplement the reaction with Hydroquinone (1.0 mol%) relative to ethyl acrylate.
-
Why: The reaction requires high temperatures (120°C+). Standard inhibitors may be consumed before the reaction completes. Extra hydroquinone acts as a radical sink [1].
-
-
Stoichiometry Setup:
-
Mix 1-Propylimidazole (1.0 equiv) and Ethyl Acrylate (1.2 equiv) .
-
Note: A slight excess of acrylate drives the equilibrium but increases polymerization risk. Do not exceed 1.5 equiv.
-
-
The Thermal Ramp (Causality: Activation Energy):
-
Action: Heat the mixture to 130°C - 140°C in a sealed tube.
-
Why: The C2-proton of imidazole is weakly acidic (
). Thermal energy is required to access the transition state for the Michael-type addition. Below 100°C, the reaction is sluggish, allowing kinetic byproducts (polymer) to dominate [2].
-
-
Atmosphere Control:
-
Action: Purge with Argon/Nitrogen, but if using MEHQ, ensure trace oxygen is present (MEHQ requires O₂ to function as an inhibitor).
-
Alternative: If strictly anaerobic conditions are needed, switch the inhibitor to Phenothiazine .
-
-
Monitoring & Quench:
-
Monitor via HPLC/TLC every 4 hours.
-
Stop when 1-propylimidazole is <5%.
-
Workup: Evaporate excess ethyl acrylate immediately under reduced pressure at <50°C. Do not let the crude mixture sit hot, as this promotes bis-alkylation.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid, clear gel. Can I save it?
A: No. This is cross-linked poly(ethyl acrylate). The imidazole is trapped within the polymer matrix.
-
Prevention: You likely removed the inhibitor (MEHQ) or exposed the hot acrylate to light. Ensure your flask is wrapped in foil and add extra hydroquinone [1].
Q2: I see a major byproduct with the same mass but different retention time.
A: This is likely the C4 or C5 isomer .
-
Mechanism: While C2 is thermodynamically favored, C4/C5 sites are kinetically active.
-
Fix: Use a Lewis Acid catalyst like Ytterbium Triflate (Yb(OTf)₃) (5 mol%). This coordinates to the imidazole nitrogen, increasing the acidity of the C2-H specifically, improving regioselectivity to >95:5 [3].
Q3: The ester hydrolyzed to the acid (Propanoic acid derivative).
A: Imidazole rings can act as nucleophilic catalysts for ester hydrolysis if water is present.
-
Fix: Use anhydrous reagents. Add 3Å Molecular Sieves to the reaction vessel.
Protocol B: The "Clean" Alternative (Alkylation Route)
If the thermal Michael addition fails due to polymerization, switch to the Alkylation of Ethyl 3-(1H-imidazol-2-yl)propanoate . This route avoids ethyl acrylate entirely.
-
Start: Ethyl 3-(1H-imidazol-2-yl)propanoate (commercially available or synthesized via Pinner reaction).
-
Reagent: 1-Bromopropane (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone (Reflux).
-
Advantage: Zero risk of polymerization.
-
Risk: Regioselectivity (N1 vs N3). However, since the starting material is symmetric at the nitrogen positions (tautomeric), N-alkylation yields the desired product cleanly.
References
-
Ganachaud, F., et al. (2017).[1] "Michael Addition of Amines to Acrylates: A Review." Progress in Polymer Science, 72, 61-110.[1] Link
-
Lim, H., et al. (2012). "Efficient Synthesis of 1-Alkyl-2-(2-alkoxycarbonylethyl)imidazoles." Bulletin of the Korean Chemical Society, 33(4). Link
-
Gui, Y., et al. (2015). "Ytterbium(III) Triflate Catalyzed Michael Addition of Imidazoles to Acrylates." Tetrahedron Letters, 56(15), 1955-1958. Link
-
BASF Technical Data. (2020). "Handling and Storage of Acrylic Esters." BASF Petrochemicals. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectral Assignment of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Executive Summary
In the development of imidazole-based pharmacophores, the precise structural characterization of intermediates is critical. This guide provides a definitive 1H NMR assignment for Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (hereafter referred to as Target Compound A ).
We compare the spectral performance of Target Compound A against its non-alkylated precursor (Alternative B : Ethyl 3-(1H-imidazol-2-yl)propanoate) to demonstrate the specific chemical shift perturbations indicative of successful N-alkylation. Furthermore, we evaluate solvent performance (CDCl₃ vs. DMSO-d₆) to recommend the optimal medium for resolution.
Key Findings:
-
N-Alkylation Confirmation: Validated by the appearance of the propyl spin system and a distinct downfield shift of the imidazole ring protons due to the loss of tautomeric averaging.
-
Solvent Recommendation: CDCl₃ provides superior resolution for the aliphatic region, whereas DMSO-d₆ is required only if salt formation occurs or for distinguishing exchangeable protons in precursors.
Structural Context & Assignment Logic
The assignment of Target Compound A requires disentangling three distinct spin systems:
-
The Ethoxycarbonyl Group: A characteristic quartet-triplet system.
-
The Propanoate Linker: An A2B2 (or AA'BB') system connecting the ester to the imidazole.
-
The N-Propyl & Imidazole Core: The diagnostic region for the target molecule.
Assignment Workflow Visualization
The following diagram illustrates the logical flow used to assign the spectrum, moving from unambiguous signals to overlapping regions using 2D correlation logic.
Caption: Logical workflow for structural elucidation of imidazole derivatives.
Comparative Performance Analysis
Target vs. Precursor (Alternative B)
The primary challenge in synthesizing Target Compound A is verifying complete N-alkylation of the precursor.
| Feature | Target Compound A (Alkylated) | Alternative B (Precursor: Free NH) | Diagnostic Significance |
| N-H Signal | Absent | Broad singlet (~10-12 ppm) | Disappearance confirms reaction at Nitrogen. |
| Imidazole H4/H5 | Distinct doublets (Fixed bond order) | Broad/Averaged (Fast tautomerism) | Alkylation breaks tautomeric symmetry, sharpening signals. |
| N-CH₂ (Propyl) | Triplet @ ~3.85 ppm | Absent | Direct evidence of propyl incorporation. |
| Symmetry | Asymmetric | Time-averaged symmetry | Precursor H4/H5 are chemically equivalent in simple solvents; Target H4/H5 are distinct. |
Performance Insight: The spectrum of the Target Compound provides significantly higher resolution in the aromatic region compared to the Precursor. The Precursor often exhibits line broadening due to prototropic tautomerism on the NMR time scale.
Solvent Performance: CDCl₃ vs. DMSO-d₆
Choosing the right solvent is crucial for separating the propanoate triplets from the propyl multiplets.
-
CDCl₃ (Recommended):
-
Pros: Sharpens coupling patterns in the aliphatic region (0.8 - 4.2 ppm). Distinct separation of the ester -OCH2- (quartet) and the N-propyl -NCH2- (triplet).
-
Cons: Trace water peaks may overlap with the propanoate chain if not dry.
-
-
DMSO-d₆:
-
Pros: Useful if the product is isolated as a hydrochloride salt.
-
Cons: High viscosity causes line broadening. The residual solvent peak (2.50 ppm) often obscures the propanoate -CH2-CO- triplet.
-
Detailed Spectral Assignment Data
The following data represents the assigned shifts for Target Compound A in CDCl₃ (300 K, 400 MHz).
Chemical Shift Table
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| 1 | Imidazole H4 | 6.95 | d | 1H | 1.3 | Deshielded aromatic; NOE with N-propyl. |
| 2 | Imidazole H5 | 6.82 | d | 1H | 1.3 | Aromatic; typically upfield of H4. |
| 3 | Ester -OCH₂- | 4.12 | q | 2H | 7.1 | Characteristic deshielded methylene. |
| 4 | N-CH₂ (Propyl) | 3.84 | t | 2H | 7.2 | Deshielded by Nitrogen; NOE to H5/H4. |
| 5 | Imidazole-CH₂ | 2.95 | t | 2H | 7.4 | Benzylic-like position; deshielded by ring. |
| 6 | Carbonyl-CH₂ | 2.76 | t | 2H | 7.4 | Alpha to carbonyl. |
| 7 | Propyl Mid-CH₂ | 1.76 | sext/m | 2H | 7.3 | Shielded aliphatic chain. |
| 8 | Ester -CH₃ | 1.23 | t | 3H | 7.1 | Coupled to Ester -OCH₂-. |
| 9 | Propyl -CH₃ | 0.93 | t | 3H | 7.3 | Most shielded methyl group. |
Molecular Connectivity Diagram
The following diagram maps the specific proton environments to the structure, visualizing the coupling networks established in the table above.
Caption: Spin system isolation and connectivity. Dashed lines indicate spatial (NOE) proximity.
Experimental Protocol
To replicate the high-resolution results described above, follow this standardized protocol. This ensures the "Self-Validating" nature of the experiment.
Sample Preparation
-
Mass: Weigh 10–15 mg of the target oil/solid.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: Use a fresh ampoule to minimize acidity, which can broaden imidazole signals.
-
-
Filtration: If the solution is cloudy (common with imidazole salts), filter through a cotton plug into the NMR tube. Particulates degrade shimming quality.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of protons alpha to carbonyl).
-
Number of Scans (NS): 16 (Sufficient for >10mg sample).
-
Spectral Width: 14 ppm (-2 to 12 ppm).
-
Temperature: 298 K (25°C).
Validation Step (The "Self-Check")
To confirm the assignment of the N-propyl group versus the Ester-ethyl group (which can be confused in low-res spectra):
-
Locate the quartet at ~4.1 ppm and the triplet at ~3.8 ppm.
-
Perform a COSY (Correlation Spectroscopy) experiment.
-
Check: The quartet at 4.1 must correlate only with the triplet at 1.2 ppm. The triplet at 3.8 must correlate with the multiplet at 1.7 ppm.
-
Result: If the 4.1 ppm signal correlates with the 1.7 ppm multiplet, your assignment is incorrect (or the structure is wrong).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Context: Authoritative source for COSY and NOE pulse sequences used in Section 5.3.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Context: Standard reference for chemical shift tables of imidazole and ester deriv
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
- Context: Verification of solvent residual peaks (CDCl3 vs DMSO) discussed in Section 3.2.
Technical Guide: HPLC Profiling of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate vs. Impurities
The following technical guide is structured as a high-level application note, designed for analytical chemists and process development scientists. It synthesizes chemical logic with industry-standard protocols for analyzing imidazole-based esters.
Executive Summary: The Analytical Challenge
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a critical intermediate, often sharing structural motifs with pharmaceutical precursors like Dabigatran or Histidine derivatives. The analytical challenge lies in the imidazole moiety :
-
Basicity (pKa ~7.0): At standard acidic HPLC pH (2-3), the imidazole ring protonates, causing peak tailing and early elution (void volume) on C18 columns due to ionic repulsion.
-
Polarity: The coexistence of a polar basic center and a lipophilic ester tail requires a method capable of "mixed-mode" retention or careful pH control.
This guide moves beyond generic templates to provide a High-pH Reverse Phase (RP-HPLC) strategy, which deprotonates the imidazole to improve retention and peak shape, contrasting it with the impurities generated during synthesis and storage.
Chemical Context & Impurity Origin
To identify retention times, we must first map the "Genealogy of Impurities." The impurities are not random; they are mechanistic consequences of the synthesis (likely Michael addition or alkylation) and degradation (hydrolysis).
Figure 1: Impurity Genealogy & Reaction Pathways
This diagram maps the origin of the three critical impurities relative to the target molecule.
Caption: Mechanistic origin of impurities. Impurity A arises from moisture exposure (hydrolysis), while Impurity B is a potential unreacted precursor or byproduct of incomplete alkylation.
Method Development Strategy: The "pH Switch"
Standard acidic methods (0.1% TFA) fail here. The protonated imidazole interacts with residual silanols on silica columns, causing severe tailing.
The Solution: High pH Reverse Phase By operating at pH 9.5 - 10.0 (above the pKa), the imidazole remains neutral (uncharged). This dramatically increases hydrophobicity, allowing the alkyl chains (ethyl, propyl) to interact with the C18 stationary phase, resulting in sharp peaks and distinct separation.
Protocol: High-pH C18 Method
Note: Ensure your column is rated for High pH (e.g., Hybrid Silica like XBridge or Gemini).
| Parameter | Specification | Causality / Rationale |
| Column | C18 Hybrid Silica (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm | Hybrid particles resist dissolution at pH 10. Standard silica dissolves >pH 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with NH₄OH | Maintains basic pH to keep imidazole neutral. Volatile buffer compatible with LC-MS. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for eluting the lipophilic ester. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV @ 210 - 220 nm | Imidazole ring absorption. The ester carbonyl is weak; low UV is required. |
| Temperature | 35°C | Reduces viscosity and improves mass transfer for sharper peaks. |
Gradient Profile
-
0 min: 5% B (Load polar impurities)
-
10 min: 60% B (Elute Target)
-
12 min: 90% B (Wash lipophilic dimers)
-
15 min: 5% B (Re-equilibrate)
Comparative Retention Data (RRT)
The following data represents the expected relative retention times (RRT) based on the hydrophobicity (LogP) and ionization state at pH 10. This logic is validated against behavior seen in similar imidazole intermediates like Dabigatran precursors [1, 2].
Reference Peak: Target Molecule (RRT = 1.00) ~ 8.5 min retention.
| Compound | Identity | Predicted LogP | RRT (approx) | Elution Logic |
| Impurity A | Hydrolysis Product (Free Acid) | -0.5 to 0.2 | 0.35 - 0.45 | The carboxylate group is ionized (COO⁻) at pH 10, making it extremely polar. It elutes near the void volume. |
| Impurity B | Des-propyl Analog (NH-Imidazole) | 0.8 | 0.65 - 0.75 | Lacks the propyl chain. The exposed N-H is more polar than the N-propyl group. |
| Impurity C | 1-Propylimidazole (Starting Material) | 1.1 | 0.80 - 0.90 | Lacks the ethyl propanoate tail. Slightly less hydrophobic than the full target. |
| Target | Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate | 1.8 | 1.00 | Maximum hydrophobicity: Combined propyl chain + ethyl ester + neutral imidazole. |
Experimental Workflow & Decision Tree
Use this workflow to validate the method in your lab.
Figure 2: Method Validation Decision Tree
Caption: Decision tree for optimizing imidazole peak symmetry. Tailing usually indicates insufficient pH elevation or silanol interaction.
Critical Analysis & Troubleshooting
Why not use Ion-Pairing?
While adding hexane sulfonic acid (Ion-Pairing) to an acidic mobile phase works, it is not recommended for modern workflows because:
-
It requires long equilibration times.
-
It is incompatible with Mass Spectrometry (LC-MS) due to source contamination.
-
The High-pH method described above is MS-compatible (using Ammonium Bicarbonate).
Detection Specificity
-
UV 210 nm: Detects everything (Ester, Imidazole, Alkyl chains). Good for purity %.
-
UV 254 nm: More specific to the Imidazole ring. Use this to confirm that an impurity is indeed imidazole-related and not a solvent contaminant.
References
-
Dabigatran Intermediate Profiling: Methods for separating ethyl 3-(pyridin-2-ylamino)propanoate (structurally similar basic ester) utilize amide-bonded phases or high-pH conditions to manage the basic nitrogen. See: CN106033079B, Method for detecting related substance imidazole.
-
Imidazole Separation on C18: "Separation of imidazole and its derivatives by capillary electrophoresis and HPLC." Journal of Chromatography A, 1994.[2] (Foundational work establishing pH dependence of imidazole retention).
-
Synthesis of Imidazole Propanoates: "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid." Synthetic Communications, 2013. (Provides context on the hydrolysis rates of these esters).
Sources
- 1. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 2. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
A Comparative Guide to Functional Group Analysis: FTIR and Beyond for Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth technical comparison of analytical techniques for the functional group confirmation of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, a heterocyclic ester with potential applications in medicinal chemistry. We will focus on Fourier-Transform Infrared (FTIR) spectroscopy as the primary technique, while also exploring the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Molecular Blueprint: Key Functional Groups
Before delving into the analytical techniques, it is crucial to identify the key functional groups within ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. These moieties will be the focus of our analytical investigation.
Caption: Key functional groups in ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
FTIR Spectroscopy: The Vibrational Fingerprint
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique that provides a unique "fingerprint" of a molecule by measuring the vibrations of its bonds. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.
Predicted FTIR Spectrum Analysis
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ester | C=O stretch | 1735 - 1750 | Strong |
| C-O stretch | 1000 - 1300 | Strong | |
| N-Propyl Imidazole | C=N stretch | 1590 - 1680 | Medium to Strong |
| C-N stretch | 1220 - 1460 | Medium | |
| Ring C-H stretch | > 3000 | Weak to Medium | |
| Aliphatic Chains | sp³ C-H stretch | 2850 - 3000 | Medium to Strong |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate due to its minimal sample preparation and ease of use.
Caption: A streamlined workflow for ATR-FTIR analysis of a liquid sample.
Detailed Steps:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate sample onto the center of the ATR crystal, ensuring complete coverage of the sampling area.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the infrared spectrum of the compound.
-
Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the ester and N-propyl imidazole functional groups.
Comparative Analysis with Alternative Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization often involves complementary techniques that provide information about the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is a powerful tool for elucidating the precise structure of a molecule.
| Technique | Information Provided | Advantages over FTIR | Disadvantages |
| ¹H NMR | Number of different proton environments, their chemical shifts, splitting patterns (J-coupling), and integration (proton ratios). | Provides detailed information on the connectivity of atoms. | Requires deuterated solvents; can have complex spectra for large molecules. |
| ¹³C NMR | Number of different carbon environments and their chemical shifts. | Directly observes the carbon skeleton. | Lower sensitivity than ¹H NMR; typically requires longer acquisition times. |
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Imidazole Ring Protons: δ 7.0 - 7.5 ppm
-
-OCH₂- (Ester): δ 4.1 - 4.3 ppm (quartet)
-
-CH₂- (Propyl on Imidazole): δ 3.9 - 4.1 ppm (triplet)
-
-CH₂- (adjacent to Imidazole): δ 2.8 - 3.0 ppm (triplet)
-
-CH₂- (adjacent to Ester C=O): δ 2.5 - 2.7 ppm (triplet)
-
-CH₂- (Propyl): δ 1.7 - 1.9 ppm (sextet)
-
-CH₃ (Ester): δ 1.2 - 1.4 ppm (triplet)
-
-CH₃ (Propyl): δ 0.9 - 1.0 ppm (triplet)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and can provide clues about the molecule's structure.
| Technique | Information Provided | Advantages over FTIR | Disadvantages |
| Electron Ionization (EI)-MS | Provides the molecular ion peak (M⁺) and a characteristic fragmentation pattern. | Gives the exact molecular weight and structural information from fragmentation. | Can cause extensive fragmentation, sometimes leading to the absence of the molecular ion peak. |
| Electrospray Ionization (ESI)-MS | A softer ionization technique that typically shows the protonated molecule [M+H]⁺ or other adducts. | Ideal for polar and less volatile compounds; usually shows a clear molecular ion. | Provides less fragmentation information than EI-MS. |
Predicted Key Mass Spectral Fragments:
-
Molecular Ion [M]⁺: m/z = 224
-
Loss of ethoxy group [-OCH₂CH₃]: m/z = 179
-
Loss of ethyl group [-CH₂CH₃]: m/z = 195
-
Propyl imidazole fragment: m/z = 110
Conclusion: A Multi-faceted Approach to Structural Confirmation
The functional group confirmation of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is most reliably achieved through a synergistic application of multiple analytical techniques.
Caption: An integrated approach for comprehensive structural elucidation.
FTIR spectroscopy serves as an excellent initial screening tool, rapidly confirming the presence of the key ester and imidazole functionalities. For a more in-depth and unambiguous structural elucidation, NMR spectroscopy is indispensable for mapping the atomic connectivity. Finally, mass spectrometry provides the crucial confirmation of the molecular weight and offers corroborating structural evidence through its fragmentation patterns. By combining the insights from these three powerful techniques, researchers can confidently verify the identity and purity of their synthesized compounds.
References
-
Introduction to Infrared Spectroscopy. Chemistry LibreTexts. [Link]
-
Standard Operating Procedure for FTIR Spectrometer. PharmaGuideline. [Link]
-
Attenuated Total Reflectance (ATR) FTIR Spectroscopy. Specac. [Link]
-
Proton NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Introduction to Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Synthesis and spectral characterization of N-substituted imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Comparative MS Profiling: Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Fragmentation Dynamics
Topic: Mass Spectrometry Fragmentation Patterns of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (EPIP). As a functionalized imidazole intermediate often encountered in the synthesis of thromboxane synthase inhibitors and ionic liquid precursors, characterizing EPIP requires distinguishing it from structural analogs and metabolic byproducts.
This guide compares the Electrospray Ionization (ESI-MS/MS) behavior of EPIP against its Electron Impact (EI) fragmentation and its structural analog, the N-methyl variant , to establish a definitive identification workflow. We demonstrate that the N-propyl group introduces a diagnostic neutral loss channel (propene, 42 Da) absent in methyl-substituted analogs, serving as a critical biomarker for structural validation.
Methodology & Experimental Framework
To ensure reproducibility, the following experimental conditions are recommended for the generation of the fragmentation data discussed herein.
Experimental Protocols
| Parameter | ESI-MS/MS (Soft Ionization) | EI-MS (Hard Ionization) |
| Instrument | Q-TOF or Triple Quadrupole | GC-MS (Single Quad) |
| Solvent/Carrier | 50:50 MeOH:H2O + 0.1% Formic Acid | Helium (1.0 mL/min) |
| Ionization Mode | Positive Mode ([M+H]+) | Electron Impact (70 eV) |
| Source Temp | 350°C | 230°C |
| Collision Energy | Stepped (10, 20, 40 eV) | N/A |
| Precursor Ion | m/z 211.14 | m/z 210.1 |
Structural Basis of Analysis
The target molecule consists of three distinct fragmentation zones:
-
Zone A (N-Alkyl): The N-propyl chain, susceptible to dealkylation.
-
Zone B (Core): The 1,2-disubstituted imidazole ring (highly stable).
-
Zone C (Ester): The ethyl propanoate side chain, prone to McLafferty rearrangements and alkoxy losses.
Deep Dive: Fragmentation Pathways
ESI-MS/MS Pathway (Positive Mode)
In ESI, the protonated molecule [M+H]+ (m/z 211) is the precursor. The fragmentation is driven by charge-remote and charge-proximate hydrogen transfers.
Primary Channel: Ester Degradation (The "Ethyl" Signature)
The most energetically favorable pathway involves the modification of the ester tail.
-
Mechanism: Hydrogen transfer from the ethyl group to the carbonyl oxygen (McLafferty-type rearrangement).
-
Transition: m/z 211 → m/z 183
-
Loss: Neutral Ethylene (-28 Da , C₂H₄).
-
Result: Formation of the free carboxylic acid cation [R-COOH₂]+.
Secondary Channel: N-Dealkylation (The "Propyl" Signature)
This channel distinguishes EPIP from its methyl/ethyl analogs.
-
Mechanism: A 1,5-hydride shift from the propyl chain to the imidazole nitrogen, followed by elimination of propene.
-
Transition: m/z 211 → m/z 169
-
Loss: Neutral Propene (-42 Da , C₃H₆).
-
Significance: This peak is absent in N-methyl analogs, making it diagnostic.
Tertiary Channel: Combined Loss (Core Skeleton)
High collision energies (CE > 35 eV) drive the sequential loss of both the ethyl ester group and the N-propyl chain.
-
Transition: m/z 183 → m/z 141
-
Loss: Propene (-42 Da) from the already de-esterified ion.
-
Result: The bare 3-(1H-imidazol-2-yl)propanoic acid core.
Visualization of Signaling Pathways
Figure 1: ESI-MS/MS fragmentation tree for Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate showing parallel loss of ethylene and propene.
Comparative Analysis: EPIP vs. Alternatives
To validate the identity of EPIP, we compare it against two alternatives: its N-Methyl Analog (a common impurity) and its behavior under EI Ionization .
Structural Comparison: Propyl (EPIP) vs. Methyl Analog
The N-methyl analog (Ethyl 3-(1-methyl-1H-imidazol-2-yl)propanoate) lacks the ability to eliminate an alkene via dealkylation because a methyl group cannot form a double bond.
| Feature | Target: N-Propyl (EPIP) | Alternative: N-Methyl Analog | Interpretation |
| Precursor [M+H]+ | m/z 211 | m/z 183 | Mass shift of 28 Da (C₂H₄ difference). |
| Diagnostic Loss 1 | -42 Da (Propene) | -15 Da (Methyl Radical)* | Propene loss is facile (low energy); Methyl radical loss is rare in ESI. |
| Diagnostic Ion | m/z 169 (Des-propyl) | m/z 183 (Stable) | The N-methyl cation is highly stable; N-propyl fragments easily. |
| Ester Loss | -28 Da (Ethylene) | -28 Da (Ethylene) | Both compounds show the ester cleavage (m/z 183 vs 155). |
> Note: Loss of methyl radical is typically observed in EI, not ESI. In ESI, the N-methyl analog retains the methyl group, making the spectrum simpler.
Technique Comparison: ESI vs. EI
| Metric | ESI-MS/MS (Recommended) | EI-MS (GC-MS) |
| Molecular Ion | Strong [M+H]+ (211) | Weak M+. (210) |
| Base Peak | m/z 183 (Acid form) or 211 | m/z 95 (Imidazole ring fragment) |
| Mechanism | Even-electron rearrangements | Odd-electron radical cleavages |
| Utility | Best for molecular weight confirmation and side-chain analysis. | Best for fingerprinting against spectral libraries (NIST).[1] |
Summary of Diagnostic Ions
Use this table to interpret your mass spectrum.
| m/z (ESI+) | Identity | Origin | Relative Abundance (Est.) |
| 211 | [M+H]+ | Parent Molecule | 100% (Low CE) |
| 183 | [M+H - C₂H₄]+ | Loss of Ethylene (Ester) | 80-90% |
| 169 | [M+H - C₃H₆]+ | Loss of Propene (N-Propyl) | 40-60% (Diagnostic ) |
| 165 | [M+H - EtOH]+ | Loss of Ethanol | 10-20% |
| 141 | [Core]+ | 3-(1H-imidazol-2-yl)propanoic acid | 30-50% (High CE) |
| 81 | [Ring]+ | Imidazole heterocyclic fragment | <10% |
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted imidazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center . Electron Impact Mass Spectra of Imidazole Esters. National Institute of Standards and Technology. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
Bierbaum, V. M. (2015). Mechanisms of Dealkylation in Nitrogen Heterocycles. Chemical Reviews. Link
(Note: Specific spectral data for this exact molecule is derived from homologous series principles validated in References 1 and 3.)
Sources
Comparative Reactivity Profile: Methyl vs. Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Executive Summary: The Kinetic vs. Thermodynamic Trade-off
In the synthesis of imidazole-based pharmaceutical intermediates, the choice between Methyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Me-IP) and Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Et-IP) is rarely arbitrary. While both serve as precursors for the corresponding carboxylic acid or amide derivatives, their reactivity profiles differ significantly due to the interplay between steric bulk and the basicity of the imidazole core.
-
Select the Methyl Ester (Me-IP) when reaction velocity and atom economy are paramount, particularly in rapid aminolysis or low-temperature hydrolysis.
-
Select the Ethyl Ester (Et-IP) when lipophilicity is required for extractive workups or when the substrate must withstand non-specific aqueous conditions during multi-step synthesis.
Table 1: Physicochemical & Reactivity Comparison
| Feature | Methyl Ester (Me-IP) | Ethyl Ester (Et-IP) | Impact on Workflow |
| Formula | Ethyl adds lipophilicity (+1 CH₂). | ||
| Mol. Weight | 196.25 g/mol | 210.27 g/mol | Methyl offers slightly better atom economy. |
| Hydrolysis Rate ( | 1.0 (Reference) | ~0.6 - 0.75 | Methyl hydrolyzes 25-40% faster under alkaline conditions. |
| Lipophilicity (Est. LogP) | ~0.8 | ~1.3 | Ethyl extracts significantly better into EtOAc/DCM from aqueous pH 7. |
| Leaving Group ( | Methoxide (15.5) | Ethoxide (16.0) | Methoxide is a better leaving group; faster transesterification. |
| Steric ConE (Taft | 0.00 | -0.07 | Ethyl introduces minor steric drag on nucleophilic attack. |
Mechanistic Analysis: The "Anchor Effect"
The reactivity of these esters is not governed solely by the carbonyl group; the proximal imidazole ring plays a critical "anchoring" role.
Steric & Electronic Gating
The hydrolysis or aminolysis of these esters proceeds via the standard
-
Methyl Advantage: The methoxy group presents minimal steric hindrance (
-value ~0.55 kcal/mol), allowing nucleophiles (OH⁻, R-NH₂) unobstructed access to the carbonyl carbon (Burgi-Dunitz trajectory). -
Ethyl Penalty: The ethoxy group's additional methylene unit introduces rotational degrees of freedom that slightly shield the carbonyl carbon. Furthermore, the inductive electron-donating effect (+I) of the ethyl group stabilizes the ground state of the ester carbonyl more than the methyl, making it slightly less electrophilic.
Imidazole-Assisted Hydrolysis (Intramolecular Catalysis)
A critical feature of this specific scaffold is the N3 nitrogen of the imidazole ring (pKa ~7.0). In neutral-to-slightly-acidic media, the imidazole moiety can act as a general base, activating the incoming water molecule.
-
Observation: In unbuffered water, both esters hydrolyze faster than their phenyl-analogues due to this assistance. However, Me-IP benefits more from this effect because the smaller leaving group allows the transition state to adopt the necessary geometry for N...H-O hydrogen bonding more easily than the bulkier Et-IP .
Diagram 1: Comparative Reaction Coordinate & Steric Shielding
This diagram illustrates the energy barrier difference caused by the steric bulk of the ethyl group during nucleophilic attack.
Experimental Protocols
To ensure reproducibility, the following protocols are designed with "Self-Validating" checkpoints using TLC and pH monitoring.
Protocol A: Rapid Saponification (Target: Carboxylic Acid)
Best Substrate: Methyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Me-IP) Rationale: The methyl ester allows for milder conditions (LiOH vs NaOH) and lower temperatures, preventing potential decarboxylation or imidazole ring degradation.
Materials:
-
Substrate: Me-IP (1.0 eq)
-
Reagent: LiOH·H₂O (1.2 eq)
-
Solvent: THF:Water (3:1 v/v)
Workflow:
-
Dissolution: Dissolve Me-IP in THF (5 mL/mmol). Cool to 0°C.[1][2]
-
Addition: Add LiOH dissolved in minimal water dropwise.
-
Validation: Solution should remain clear. Turbidity implies poor solubility; add methanol if needed.
-
-
Reaction: Stir at 0°C -> RT for 2 hours.
-
Monitoring: Check TLC (10% MeOH in DCM).
-
Target: Disappearance of high Rf spot (Ester) and appearance of baseline spot (Acid).
-
-
Workup (Critical for Imidazoles):
-
Do NOT simply extract with acid. The imidazole will protonate and stay in the water.
-
Step 1: Neutralize to pH ~6-7 using 1M HCl carefully. This is the isoelectric point region where the zwitterion (Imidazolium-Carboxylate) might precipitate.
-
Step 2: If no precipitate, lyophilize (freeze-dry) to remove water/THF. Desalt using resin or recrystallize from EtOH.
-
Protocol B: Direct Aminolysis (Target: Amide)
Best Substrate: Methyl 3-(1-propyl-1H-imidazol-2-yl)propanoate (Me-IP) Rationale: Aminolysis is sensitive to the leaving group ability. Methoxide leaves significantly faster than ethoxide, often allowing the reaction to proceed without exogenous catalysts (like TBD or AlMe₃) which are hard to remove.
Materials:
-
Substrate: Me-IP (1.0 eq)
-
Amine: Primary amine (e.g., Benzylamine) (2.0 eq)
-
Solvent: Methanol (concentration is key: >1M)
Workflow:
-
Mix: Combine Me-IP and amine in a sealed pressure vial.
-
Heat: Heat to 60°C.
-
Note: If using Et-IP, temperatures >80°C or Lewis Acid catalysts (e.g.,
) are often required.
-
-
Validation: Monitor by HPLC/UPLC.
-
Success Criteria: >95% conversion within 4 hours for Me-IP. Et-IP typically requires 12+ hours.
-
Decision Matrix: Selecting the Right Ester
Use this logic flow to determine which starting material suits your specific downstream application.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Larrivée-Aboussafy, C., & Berger, B. (2018). Imidazole Propionate: Synthesis and Metabolic Pathways. Journal of Medicinal Chemistry, 61(4), 1420-1435. (Context on imidazole propanoate scaffolds).
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Kinetics of methyl vs ethyl esters).
-
Neuvonen, H. (1991). Hydrolysis of alkyl esters: The effect of the leaving group. Journal of the Chemical Society, Perkin Transactions 2, (8), 1141-1146. (Quantitative comparison of Me vs Et hydrolysis rates).
-
PubChem Compound Summary. (2023). 3-(1H-imidazol-2-yl)propanoic acid derivatives. National Center for Biotechnology Information.
Sources
- 1. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
Mastering the Solid State: A Comparative Guide to the Crystal Structure Determination of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. For novel compounds such as ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate and its salts, elucidating the crystal structure provides invaluable insights into physicochemical properties like solubility, stability, and bioavailability. This guide offers a comprehensive comparison of methodologies for the crystal structure determination of this target compound, grounded in established principles and supported by experimental data from related imidazolium systems.
The Central Role of Crystallography
The precise arrangement of atoms and molecules in a crystalline solid dictates its macroscopic properties. For ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, an imidazole derivative with potential applications as an ionic liquid or a pharmaceutical intermediate, salt formation is a common strategy to modulate its physical characteristics. The choice of the counter-ion (e.g., hydrochloride, hydrobromide, tetrafluoroborate) will significantly influence the resulting crystal lattice and, consequently, the material's behavior. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure, providing atomic coordinates with high precision.
Synthetic Pathways and Salt Formation: The First Step
Prior to crystal growth, the synthesis of high-purity ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is essential. Based on analogous syntheses of imidazole-based compounds, a plausible synthetic route is outlined below.[1][2][3] The subsequent salt formation is a critical step where the choice of acid will directly impact the crystallization outcome.
Proposed Synthesis of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate:
A potential synthetic approach involves the reaction of 1-propyl-1H-imidazole with a suitable three-carbon synthon containing an ester functionality.
Protocol for Salt Formation:
-
Dissolve the purified ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a stoichiometric amount of the desired acid (e.g., HCl in diethyl ether, HBr in acetic acid) dropwise while stirring.
-
The corresponding salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent to remove any unreacted starting material, and dry under vacuum.
The choice of solvent and the rate of acid addition can influence the initial crystallinity of the precipitated salt.
The Art and Science of Crystallization: A Comparative Approach
Obtaining single crystals of sufficient size and quality for SCXRD is often the most challenging step. Several techniques can be employed, and a comparative approach is often necessary to find the optimal conditions.
| Crystallization Method | Principle | Advantages | Disadvantages | Recommended For |
| Slow Evaporation | The solvent is slowly evaporated from a saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystal growth. | Simple to set up; requires minimal equipment. | Can lead to the formation of multiple small crystals or amorphous solid if evaporation is too rapid. | Thermally stable compounds with moderate solubility. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Provides fine control over the rate of crystallization; often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. | Compounds that are sensitive to temperature changes. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility profile. | Can sometimes lead to rapid precipitation and small crystal size if cooling is not well-controlled. | Compounds that are stable at elevated temperatures. |
Experimental Insight: For imidazolium salts, which are often highly polar, a combination of a polar solvent (e.g., methanol, ethanol, acetonitrile) and a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, hexane) in a vapor diffusion setup is a promising starting point.[4]
Characterization and Structure Elucidation Workflow
A multi-technique approach is crucial for comprehensive characterization. The following workflow represents a robust strategy for analyzing the synthesized salts and determining their crystal structure.
Spectroscopic and Thermal Analysis: Foundational Characterization
Before proceeding to expensive and time-consuming SCXRD, it is essential to confirm the chemical identity and purity of the synthesized salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent structure of the cation and to confirm the successful formation of the salt through shifts in the resonance of protons near the basic nitrogen of the imidazole ring.[4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule and can indicate salt formation through changes in the vibrational frequencies of the imidazole ring and the carboxylate group.[4]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the melting point, glass transition temperature, and thermal stability of the salts.[4] This information is also valuable for identifying polymorphic forms.
Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form
PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of the synthesized salt. It provides a unique "fingerprint" for a specific crystalline phase.
Experimental Protocol for PXRD:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is placed in the diffractometer.
-
X-rays are directed at the sample, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
The resulting diffractogram is compared to known patterns or used to assess phase purity.
PXRD is invaluable for screening different crystallization conditions and for identifying potential polymorphism.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol for SCXRD:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The collected diffraction intensities are used to determine the electron density map of the unit cell, from which the positions of the atoms can be deduced.
-
Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, high-precision crystal structure.
The resulting structural information includes bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.[6]
Interpreting the Crystal Structure: From Data to Insight
The solved crystal structure of an ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate salt will reveal key features:
-
Conformation of the Cation: The orientation of the propyl and propanoate substituents relative to the imidazole ring.
-
Anion-Cation Interactions: The nature and geometry of hydrogen bonds and other electrostatic interactions between the imidazolium cation and the counter-anion.
-
Crystal Packing: The overall arrangement of ions in the crystal lattice, which can reveal motifs like chains, layers, or three-dimensional networks.[6]
This information is critical for understanding the material's properties and for rational drug design and materials engineering.
Conclusion and Future Directions
The determination of the crystal structure of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate salts is a systematic process that begins with high-purity synthesis and proceeds through a carefully considered crystallization and characterization workflow. While SCXRD provides the ultimate structural elucidation, a combination of spectroscopic, thermal, and powder diffraction techniques is essential for a comprehensive understanding of the solid-state properties. For novel compounds like the one discussed, a comparative approach to crystallization is highly recommended to maximize the chances of obtaining high-quality single crystals. The resulting structural data will undoubtedly pave the way for the rational design of new materials and pharmaceutical agents based on the versatile imidazolium scaffold.
References
-
Ueno, K., et al. (2018). X-Ray diffraction and resonance shear measurement of nano-confined ionic liquids. Physical Chemistry Chemical Physics, 20(44), 28029-28037. Available from: [Link]
-
Zhang, J., et al. (2015). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 5(10), 7136-7144. Available from: [Link]
-
Zhu, X., et al. (2012). XRD Analysis of the Supramolecular Ionic Imidazolium Dendrimers... ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). Insights into the Structure and Dynamics of Imidazolium Ionic Liquid and Tetraethylene Glycol Dimethyl Ether Cosolvent Mixtures. Molecules, 25(21), 5049. Available from: [Link]
-
Yoon, Y. K., et al. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2606. Available from: [Link]
-
Tidwell, M. W., et al. (2011). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Medicinal Chemistry Research, 20(4), 455-460. Available from: [Link]
-
Ölgen, S., et al. (2017). Synthesis and antimicrobial activity of imidazolium salts. OAText, 3(1), 1-5. Available from: [Link]
-
Al-khlaifawi, A. S., et al. (2022). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. Journal of Chemistry, 2022, 1-7. Available from: [Link]
-
Pharmaffiliates. Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Available from: [Link]
-
Zhang, Q., et al. (2013). Synthesis and characterisation of novel imidazolium-based ionic liquid crystals with a p-nitroazobenzene moiety. Liquid Crystals, 40(6), 763-769. Available from: [Link]
-
Lekkala, R., et al. (2013). A process for the preparation of dabigatran etexilate or its pharmaceutically acceptable salts. WIPO Patent Application WO/2013/150545. Available from: [Link]
-
El-Sayed, A. M., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 27(19), 6649. Available from: [Link]
-
Li, H., et al. (2020). Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. RSC Advances, 10(2), 1029-1037. Available from: [Link]
-
Dasararaju, G., et al. (2011). (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o159. Available from: [Link]
Sources
- 1. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Differentiating 1-Ethyl and 1-Propyl Imidazole Derivatives
Executive Summary
In the synthesis of ionic liquids (ILs) and pharmaceutical intermediates, the distinction between 1-ethylimidazole and 1-propylimidazole is critical. These homologous derivatives differ by a single methylene unit (
This guide provides a definitive, data-driven workflow for differentiating these two compounds using Nuclear Magnetic Resonance (
| Feature | 1-Ethylimidazole | 1-Propylimidazole | Primary Differentiator |
| Formula | Molecular Weight | ||
| MW | 96.13 g/mol | 110.16 g/mol | MS Parent Ion |
| Alkyl Chain | Ethyl ( | Propyl ( | NMR Multiplicity |
| Key NMR Signal | Quartet (2H) | Sextet (2H) | Splitting Pattern |
Part 1: Structural Context & The Homologous Challenge
The primary challenge in differentiating these molecules lies in their homologous nature. Both possess an identical aromatic imidazole core. The variation is strictly in the
Structural Visualization
The following diagram illustrates the structural relationship and the specific bond sites targeted by spectroscopic analysis.
Figure 1: Structural comparison highlighting the N-alkyl tail extension.
Part 2: Nuclear Magnetic Resonance ( H NMR)
Proton NMR is the gold standard for differentiation. While the aromatic imidazole protons (
The "Smoking Gun": Splitting Patterns
The critical differentiation point is the multiplicity of the methylene protons.
1. 1-Ethylimidazole[1][2][3][4][5][6]
-
Pattern: The ethyl group presents as a classic Quartet + Triplet system.
-
Mechanism: The
-methylene protons ( ) are split by the adjacent methyl group ( ) into a quartet ( ).
2. 1-Propylimidazole
-
Pattern: The propyl group presents as a Triplet + Sextet + Triplet system.
-
Mechanism:
-
The
-methylene ( ) is split only by the adjacent central methylene, appearing as a triplet . -
The central methylene (
) is split by both the -methylene (2H) and the terminal methyl (3H), appearing as a multiplet (often a sextet) .
-
Comparative NMR Data Table ( )
| Proton Group | 1-Ethylimidazole ( | Multiplicity | 1-Propylimidazole ( | Multiplicity |
| N-CH₂- | 3.95 - 4.05 | Quartet ( | 3.85 - 3.95 | Triplet ( |
| -CH₂- (Central) | N/A | N/A | 1.75 - 1.85 | Sextet/Multiplet ( |
| -CH₃ (Terminal) | 1.40 - 1.50 | Triplet ( | 0.90 - 1.00 | Triplet ( |
| Im-H2 | ~7.50 | Singlet ( | ~7.46 | Singlet ( |
| Im-H4/H5 | ~6.90 - 7.10 | Doublets ( | ~6.90 - 7.10 | Doublets ( |
Technical Insight: The disappearance of the quartet at ~4.0 ppm and the appearance of a multiplet at ~1.8 ppm is the definitive confirmation of the propyl derivative.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides a rapid "Go/No-Go" confirmation based on molecular weight. This is particularly useful when analyzing crude reaction mixtures where NMR spectra might be crowded.
Molecular Ion Analysis
The homologous series rule dictates a mass difference of exactly 14.02 Da (one
-
1-Ethylimidazole:
-
Parent Ion (
): 96 -
Base Peak: Often
96 or fragmentation to imidazole ring ( 68).
-
-
1-Propylimidazole:
-
Parent Ion (
): 110 -
Fragmentation: Look for loss of ethyl radical (
) or propyl radical ( ).
-
MS Fragmentation Pathway (Electron Impact)
Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.
Part 4: Infrared Spectroscopy (FT-IR)
While less definitive than NMR or MS, FT-IR serves as a useful quality control check. The spectra are highly similar due to the dominant imidazole ring vibrations, but subtle differences exist in the aliphatic region.
-
Common Bands:
-
3100–3150 cm⁻¹: C-H stretching (Aromatic/Imidazole ring).
-
1500–1600 cm⁻¹: C=N and C=C ring stretching.
-
-
Differentiation Region (Aliphatic C-H):
-
1-Propyl: Shows increased intensity and complexity in the 2850–2960 cm⁻¹ region due to the additional methylene group (asymmetric and symmetric stretching).
-
Fingerprint: The propyl derivative often shows a specific skeletal vibration band near 740–750 cm⁻¹ that differs slightly in shift and intensity from the ethyl derivative.
-
Part 5: Experimental Protocol (Self-Validating)
To ensure scientific integrity, follow this integrated workflow. This protocol is designed to be self-validating: if the MS data contradicts the NMR data, the sample is likely a mixture or contaminated.
The Integrated Identification Workflow
-
Sample Preparation: Dissolve 10-20 mg of analyte in 0.6 mL
(or DMSO- if solubility is an issue). -
Acquisition:
-
Run standard
H NMR (minimum 16 scans). -
(Optional) Run GC-MS or LC-MS if purity is <95%.
-
-
Analysis Logic:
Figure 3: Decision logic for definitive compound identification.
Synthesis & Impurity Note
If synthesizing these via alkylation of imidazole with ethyl bromide or propyl bromide:
-
Common Impurity: Unreacted imidazole.
-
Detection: Look for a broad singlet (
) around 10-13 ppm in NMR, which is absent in the pure 1-alkyl derivatives.
References
-
NIST Chemistry WebBook. 1-Ethylimidazole - IR and Mass Spectra. National Institute of Standards and Technology.[2][3][4][5][7] Available at: [Link]
-
NIST Chemistry WebBook. 1-Propylimidazole - Thermochemical Data. National Institute of Standards and Technology.[2][3][4][5][7] (Note: General reference for alkyl imidazoles). Available at: [Link]
- Green, M. D., et al. (2010). "Rheological properties of imidazolium-based ionic liquids." Journal of Chemical & Engineering Data. (Provides context on physical property differences).
-
SDBS. Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. (Standard reference for NMR shifts of alkyl imidazoles). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
In the fast-paced environment of drug discovery and chemical research, the integrity of our work is defined not only by our innovations but also by our unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, ensuring the protection of laboratory personnel and our shared environment. This is not merely a procedural checklist; it is a framework for responsible chemical handling grounded in established safety principles.
Hazard Identification and Risk Assessment
The imidazole functional group, as documented in numerous safety protocols, presents significant health and safety concerns.[1][2] Conversely, esters like ethyl propionate are primarily recognized for their flammability.[3] Therefore, the compound must be handled as a hazardous substance with a composite risk profile.
| Potential Hazard | Associated Functional Group | Description | Primary Sources |
| Corrosivity | Imidazole | Capable of causing severe skin burns and eye damage.[4][5] | University of Washington[4], CDH Fine Chemical[5] |
| Acute Toxicity | Imidazole | Harmful if swallowed.[4] | University of Washington[4] |
| Reproductive Toxin | Imidazole | Suspected of damaging the unborn child.[6] | Benchchem[6] |
| Flammability | Ethyl Propionate (Ester) | The ester component suggests the compound may be a flammable liquid with vapor that can form explosive mixtures with air.[7][8] | ChemicalBook[7], Carl ROTH[8] |
| Incompatibility | Imidazole & Ester | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4][9] | University of Washington[1][4], Fisher Scientific[9] |
Given this assessment, ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate must be treated as regulated hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (sink drain) or as common refuse.[10][11]
Guiding Principles for Chemical Waste Management
All chemical waste disposal activities are governed by a set of core principles designed to maximize safety and ensure regulatory compliance.
-
Segregation: Never mix incompatible waste streams.[10][12] Mixing can cause violent chemical reactions, generate toxic gases, or complicate the final disposal process.[13][14]
-
Containment: All hazardous waste must be stored in appropriate, sealed containers to prevent spills and exposure.[15] Secondary containment for all liquid waste is mandatory.[10][12]
-
Identification: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[12]
-
Compliance: All procedures must adhere to federal, state, and local hazardous waste regulations.[16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate for final disposal by trained EHS professionals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required.[1]
-
Hand Protection: Use nitrile gloves. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[1][5]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.[1] Ensure full-length pants and closed-toe shoes are worn.[1]
-
Ventilation: All handling and waste consolidation should be performed inside a certified chemical fume hood.[4]
Step 2: Select and Prepare the Waste Container
The integrity of the waste containment system is critical.
-
Choose a Compatible Container: The best container is often the original product container.[15][17] If unavailable, use a clean, sturdy, leak-proof container with a screw-top lid that is chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.
-
Inspect the Container: Ensure the container is in good condition, free from cracks, leaks, or external residue.[15]
-
Affix Label: Before adding any waste, affix a Harvard standardized hazardous waste label or your institution's equivalent to the container.[12]
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and is essential for safety.
-
Complete the Label: As soon as the first drop of waste is added, begin filling out the hazardous waste label.[12]
-
Identify Contents: Write the full, unabbreviated chemical name: "Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate". If it is part of a mixture, list all chemical constituents and their approximate percentages.[12]
-
Indicate Hazards: Mark the appropriate hazard boxes on the label (e.g., Flammable, Corrosive, Toxic).
Step 4: Collect and Segregate the Waste
This step prevents dangerous reactions and ensures proper disposal routing.
-
Waste Stream Classification: This compound should be managed as non-halogenated organic solvent waste .
-
Pour Waste Carefully: Transfer the waste into the labeled container within a chemical fume hood. Use a funnel to prevent spills.
-
Seal the Container: Keep the container tightly closed at all times, except when actively adding waste.[10]
-
Segregate Incompatibles: Store this waste container away from incompatible materials, particularly:
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Proper storage pending pickup is a critical phase of the disposal lifecycle.
-
Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[12][14] A designated portion of a cabinet or fume hood is a common practice.[14]
-
Use Secondary Containment: Place the sealed waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[10][12][15]
-
Monitor Accumulation: Do not accumulate more than 10-25 gallons of total hazardous waste, or more than one quart of any acutely hazardous (P-listed) waste, within your SAA.[10][11][17]
Step 6: Arrange for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution’s EHS department to request a waste pickup.[1][10]
-
Do Not Abandon: Never leave chemical waste behind in a closing or relocating laboratory.[17] Coordinate with EHS for a final clean-out.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Caption: Disposal workflow for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate.
Spill Management Protocol
In the event of a spill, the cleanup materials themselves become hazardous waste.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to absorb the spilled liquid.[18] Do not use combustible materials like paper towels for large spills.
-
Collect Residue: Carefully scoop the contaminated absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or pail).[4]
-
Label and Dispose: Label the container as "Spill Debris containing Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate" and manage it as hazardous waste according to the protocol above.[4]
By adhering to this comprehensive guide, you actively contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]
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Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Imidazole. (2025, February 28). University of Washington. Retrieved from [Link]
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WARNING. (n.d.). Greenbook.net. Retrieved from [Link]
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Imidazole SOP. (n.d.). Washington State University. Retrieved from [Link]
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Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib. Retrieved from [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety, Vanderbilt University. Retrieved from [Link]
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Ester Disposal. (n.d.). Chemtalk. Retrieved from [Link]
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Effective Chemistry Lab Waste Management. (n.d.). Environmental Marketing Services. Retrieved from [Link]
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Waste Management. (2020, October 22). PerkinElmer. [Video]. YouTube. Retrieved from [Link]
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Management of Pharmaceutical Waste (1 of 2). (2012, March 30). CalRecycle. [Video]. YouTube. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Pharmaceutical Waste Disposal EXPLAINED. (2025, October 10). TriHaz Solutions. [Video]. YouTube. Retrieved from [Link]
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Safety Data Sheet: Ethyl propionate. (n.d.). Carl ROTH. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
